ML233
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20NO4S- |
|---|---|
Molecular Weight |
358.43 |
IUPAC Name |
[(Z)-(5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzenesulfonate |
InChI |
InChI=1S/C19H21NO4S/c1-14-12-19(21)17(15-8-4-2-5-9-15)13-18(14)20-24-25(22,23)16-10-6-3-7-11-16/h3,6-7,10-13,15H,2,4-5,8-9H2,1H3/b20-18- |
InChI Key |
BFVKRFHHESLWBN-LVZFUZTISA-M |
SMILES |
CC1=CC(=O)C(=CC1=NOS(=O)(=O)C2=CC=CC=C2)C3CCCCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ML233; ML 233; ML-233. |
Origin of Product |
United States |
Foundational & Exploratory
ML233 mechanism of action in tyrosinase inhibition
An In-Depth Technical Guide to the Mechanism of Action of ML233 in Tyrosinase Inhibition
Introduction
Melanogenesis is the complex biological process responsible for the synthesis of melanin pigments, which play a crucial role in protecting the skin from UV radiation.[1] The rate-limiting enzyme in this pathway is tyrosinase (TYR), which catalyzes the initial steps of converting L-tyrosine to melanin.[2] Dysregulation of melanogenesis can lead to various skin pigmentation disorders, including hyperpigmentation conditions like melasma and age spots.[1][2] Consequently, the development of safe and effective tyrosinase inhibitors is a significant area of research in dermatology and drug development.[3] this compound has been identified as a potent, direct inhibitor of tyrosinase, offering a promising therapeutic approach for managing conditions associated with excessive melanin production.[1][4][5] This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data and experimental protocols.
Core Mechanism of Action: Direct Competitive Inhibition
This compound functions as a direct inhibitor of tyrosinase by binding to the enzyme's active site.[1][3][4] Kinetic studies have demonstrated that this compound acts as a competitive inhibitor.[6] This mode of inhibition means that this compound directly competes with the natural substrate, such as L-DOPA, for binding to the copper-containing active site of the tyrosinase enzyme.[6][7] By occupying the active site, this compound prevents the substrate from binding and subsequent catalysis, thereby halting the melanogenesis cascade.[6]
Caption: Competitive inhibition of tyrosinase by this compound.
Quantitative Analysis of this compound-Tyrosinase Interaction
The binding affinity of this compound to human tyrosinase has been quantified using two-state reaction model Surface Plasmon Resonance (SPR) analysis.[6] These experiments provide precise constants for the association and dissociation rates of this compound with the enzyme, allowing for a direct comparison with the natural substrate, L-DOPA.[6]
Table 1: Binding Affinity Constants for this compound and L-DOPA with Human Tyrosinase
| Ligand | Association Rate (kon) (1/Ms) | Dissociation Rate (kdis) (1/s) | Affinity (KD) (M) | Reference |
|---|---|---|---|---|
| This compound | 1.13E+03 | 1.10E-02 | 9.73E-06 | [6] |
| L-DOPA | 1.98E+02 | 1.70E-02 | 8.59E-05 |[6] |
Data derived from SPR analysis.[6]
Signaling Pathway Context
Melanogenesis is regulated by various signaling pathways, often involving the microphthalmia-associated transcription factor (MITF), which acts as a master regulator for the expression of tyrosinase and other related proteins.[8][9] this compound was initially identified as an agonist for the apelin signaling pathway.[4] However, studies have shown that its inhibitory effect on melanogenesis is independent of apelin-receptor activation.[4] this compound's mechanism relies on direct enzymatic inhibition rather than interference with upstream signaling cascades that control tyrosinase expression.[4]
Caption: this compound directly inhibits the tyrosinase enzyme, bypassing upstream signaling pathways.
Experimental Protocols
The characterization of this compound as a tyrosinase inhibitor involved several key in vivo and in vitro experiments.
In Vivo Melanin Quantification in Zebrafish
This protocol assesses the effect of this compound on melanin production in a whole-organism model. Zebrafish are used due to their rapid development and visible pigmentation.
-
Methodology:
-
Zebrafish embryos are collected and staged.
-
Embryos are treated with varying concentrations of this compound (or DMSO as a control) starting at 4 hours post-fertilization (hpf) and continuing to 48 hpf.[3]
-
At 48 hpf, embryos are imaged to visually assess skin pigmentation.[3]
-
For quantitative analysis, melanin is extracted from pools of approximately 40 embryos per biological replicate.[6]
-
The extracted melanin is measured via absorbance spectrophotometry at 490nm.[4]
-
The viability of embryos is assessed using the OECD236 test for acute toxicity to ensure observed effects are not due to toxicity.[3]
-
Caption: Workflow for assessing this compound's effect on zebrafish pigmentation.
In Vitro Tyrosinase Activity Assay
This assay directly measures the enzymatic activity of tyrosinase in the presence of this compound to determine the mode and kinetics of inhibition.
-
Methodology:
-
Kinetic assays are performed to monitor the conversion of L-DOPA by tyrosinase.[6]
-
Reactions are set up in the absence (DMSO control) or presence of this compound at various concentrations (e.g., 5 µM and 20 µM).[6]
-
The rate of L-DOPA oxidation to dopaquinone is monitored over a time course (e.g., 15 minutes) by measuring the change in absorbance.[6]
-
To determine the inhibition mechanism, the assay is repeated with varying concentrations of the substrate (L-DOPA).
-
The resulting data are plotted on a Lineweaver-Burk plot, which can distinguish between competitive, non-competitive, and uncompetitive inhibition.[6] The results for this compound indicate a competitive inhibition mode.[6]
-
Caption: Workflow for determining the kinetic parameters of tyrosinase inhibition by this compound.
Surface Plasmon Resonance (SPR) Analysis
SPR is used to measure the real-time binding kinetics and affinity between this compound and human tyrosinase.
-
Methodology:
-
Purified human tyrosinase protein is immobilized on an SPR sensor chip.
-
A two-fold dilution series of this compound (e.g., 5 doses with a high concentration of 50 µM) is prepared in a running buffer.[6]
-
The this compound solutions are injected sequentially over the sensor surface, allowing for association.
-
A running buffer is then flowed over the surface to monitor the dissociation of the this compound-tyrosinase complex.
-
The same procedure is repeated for the natural substrate, L-DOPA (e.g., high concentration of 500 µM), for comparison.[6]
-
The resulting sensorgrams are analyzed using a two-state reaction model to calculate the association rate (kon), dissociation rate (kdis), and the equilibrium dissociation constant (KD).[6]
-
References
- 1. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. doaj.org [doaj.org]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In Vivo Effects of ML233 on Melanogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo effects of the small molecule ML233 on melanogenesis. This compound has been identified as a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis, demonstrating significant potential for the treatment of hyperpigmentation disorders.[1][2][3][4] This document summarizes the key quantitative data, experimental protocols, and associated signaling pathways based on available research.
Quantitative Data Summary
The in vivo and in vitro effects of this compound on melanogenesis have been quantified in zebrafish models and murine melanoma cell lines (B16F10). The data highlights the dose-dependent inhibitory effect of this compound on melanin production.
Table 1: In Vivo Effects of this compound on Melanogenesis in Zebrafish
| Parameter | Treatment Group | Concentration | Duration | Outcome | Reference |
| Melanin Production | This compound | Not specified | 4-48 hpf | Significant reduction in skin pigmentation | [3][5] |
| Melanin Quantification | This compound | Not specified | 4-48 hpf | Over 80% reduction in melanin | [2] |
| Reversibility | This compound | Not specified | 24-48 hpf, then recovery | Pigmentation returns after this compound removal | [5] |
| Toxicity | This compound | Not specified | Not specified | No observable significant toxic side effects | [1][2][3] |
hpf: hours post-fertilization
Table 2: In Vitro Effects of this compound on Murine Melanoma Cells (B16F10)
| Parameter | Treatment Group | Concentration | Outcome | Reference |
| Melanin Production | This compound | 0.625 - 5 µM | Reduction in melanin without affecting cell survival | [2] |
| Cell Proliferation (ME1154B PDXO) | This compound | IC50 = 1.65 µM | Inhibition of proliferation | [2] |
| Cell Proliferation (ME2319B PDXO) | This compound | Up to 10 µM | No effect on viability | [2] |
PDXO: Patient-Derived Xenograft Organoids
Experimental Protocols
The following sections detail the methodologies employed in the key experiments assessing the in vivo and in vitro effects of this compound on melanogenesis.
Zebrafish Melanogenesis Assay
This in vivo assay utilizes the zebrafish model system to visually and quantitatively assess the impact of this compound on melanin production during embryonic development.
-
Animal Model: Zebrafish (Danio rerio) embryos.
-
Treatment Administration: Embryos are exposed to this compound in the embryo medium. A control group treated with DMSO (the vehicle for this compound) is run in parallel. For comparison, other known melanogenesis inhibitors like 1-phenyl-2-thiourea (PTU), arbutin, and kojic acid are also used.[2][3]
-
Treatment Duration:
-
Endpoint Assessment:
-
Toxicity Assessment: Embryo viability is monitored throughout the experiment, and any morphological defects are noted. The OECD236 test can be used to assess acute toxicity.[3]
Murine Melanoma Cell (B16F10) Culture and Treatment
This in vitro assay is used to determine the effect of this compound on melanin production and cell proliferation in a mammalian cell line.
-
Cell Line: B16F10 murine melanoma cells.
-
Cell Culture: Cells are cultured in standard growth medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).
-
Melanogenesis Stimulation: To enhance melanin production, cells can be stimulated with agents like α-melanocyte-stimulating hormone (α-MSH) or Isobutylmethylxanthine (IBMX).[6][7]
-
This compound Treatment: Cells are treated with varying concentrations of this compound. A vehicle control (DMSO) is also included.
-
Endpoint Assessment:
-
Melanin Content: Melanin is extracted from the cell pellets and quantified spectrophotometrically.[6]
-
Cell Viability/Proliferation: Assays such as the MTT assay are used to determine the effect of this compound on cell survival.[2]
-
Gene Expression Analysis: Quantitative real-time PCR (RT-qPCR) can be performed to measure the mRNA levels of key melanogenesis-related genes like Tyrosinase (Tyr), Tyrosinase-related protein 1 (Trp1), and Dopachrome tautomerase (Dct/Trp2).[7]
-
Signaling Pathways and Mechanisms of Action
Proposed Mechanism of this compound Action
Research indicates that this compound directly inhibits the enzymatic activity of tyrosinase.[1][2][3] This is believed to occur through the binding of this compound to the active site of the tyrosinase enzyme, thereby blocking the synthesis of melanin.[1][2] Importantly, the inhibitory effect of this compound on melanogenesis has been shown to be independent of the apelin signaling pathway, for which this compound was originally identified as an agonist.[2]
References
- 1. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. doaj.org [doaj.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ML233 in Cardiovascular Signaling: An Uncharted Territory
While the small molecule ML233 has been investigated for its biological activity, a comprehensive review of existing scientific literature reveals a significant lack of established evidence for a direct and defined role in cardiovascular signaling. Currently, this compound is primarily characterized as a potent inhibitor of tyrosinase, the key enzyme responsible for melanin production. This has made it a valuable tool for research into skin pigmentation and related disorders.
Initial interest in this compound's potential cardiovascular effects stemmed from its description as a possible agonist of the apelin receptor (APJ). The apelin signaling pathway is a known regulator of cardiovascular homeostasis, influencing blood pressure, cardiac contractility, and angiogenesis. However, subsequent and more detailed studies have demonstrated that the primary biological effects of this compound, specifically its inhibition of melanogenesis, are independent of apelin receptor activation. This finding significantly decouples this compound from its initially proposed mechanism of action within a cardiovascular context.
At present, there is a dearth of published research detailing the effects of this compound on cardiomyocytes, cardiac function, or its involvement in any specific cardiovascular signaling cascades. Consequently, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams concerning this compound's role in the cardiovascular system is not feasible.
This document will summarize what is known about this compound, including its primary function as a tyrosinase inhibitor and the context of its initial connection to the apelin pathway.
Primary Function: Tyrosinase Inhibition
The most robust data available for this compound centers on its ability to inhibit the enzyme tyrosinase. This has been demonstrated in various experimental models.
Quantitative Data on Tyrosinase Inhibition
Further research is needed to generate quantitative data regarding this compound's potential cardiovascular effects.
Experimental Protocols for Tyrosinase Inhibition
Detailed experimental protocols for assessing the tyrosinase inhibitory activity of this compound typically involve in vitro enzymatic assays using purified tyrosinase and in vivo models, such as zebrafish, to observe effects on pigmentation. These protocols are not directly relevant to cardiovascular studies.
The Apelin Receptor Connection: A Tentative Link
The apelin signaling pathway plays a crucial role in cardiovascular health. Activation of the apelin receptor by its endogenous ligands, apelin and Elabela, triggers a cascade of intracellular events that modulate cardiovascular function.
Apelin Signaling Pathway in the Cardiovascular System
Caption: Simplified Apelin Receptor Signaling Pathway in the Cardiovascular System.
While this compound was initially explored in the context of this pathway, the lack of subsequent evidence supporting its role as a direct and functionally relevant apelin agonist in cardiovascular models means that its position within this signaling network is currently undefined.
Conclusion and Future Directions
For researchers, scientists, and drug development professionals interested in cardiovascular signaling, the exploration of this compound's potential effects remains an open area of investigation. Future studies would need to systematically evaluate the impact of this compound on various cardiomyocyte functions, including electrophysiology, calcium handling, and contractility, as well as its effects in animal models of cardiovascular disease, to ascertain any potential therapeutic relevance. Until such data becomes available, this compound's role in the cardiovascular system remains speculative.
The Pharmacological Profile of ML233: A Potent and Direct Tyrosinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ML233 is a small molecule that has been identified as a potent, direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, oncology, and drug development who are interested in the therapeutic potential of tyrosinase inhibitors. This compound's ability to reduce melanin production without significant cytotoxicity highlights its promise for the treatment of hyperpigmentation disorders and as a potential adjuvant in melanoma therapy.[3][4]
Introduction
Melanogenesis is the physiological process responsible for the production of melanin, a pigment that plays a crucial role in protecting the skin from ultraviolet (UV) radiation.[2] However, the dysregulation of this pathway can lead to various hyperpigmentary disorders such as melasma, vitiligo, and age spots, and is also implicated in the pathology of melanoma.[2][3] A key enzyme in this process is tyrosinase, which catalyzes the initial and rate-limiting steps of melanin synthesis.[5] Consequently, the inhibition of tyrosinase has been a major focus for the development of novel therapeutic and cosmetic agents.[3] this compound has emerged as a promising candidate in this area, demonstrating potent and specific inhibition of tyrosinase activity.[1][3]
Mechanism of Action
This compound exerts its pharmacological effect through the direct inhibition of tyrosinase.[1][2] Structural and kinetic studies have revealed that this compound binds to the active site of the tyrosinase enzyme.[3] This interaction prevents the natural substrate, L-tyrosine, from binding and being hydroxylated to L-DOPA, the first step in melanogenesis.[5] Further kinetic analyses have characterized this compound as a competitive inhibitor of tyrosinase.
Signaling Pathway
The synthesis of melanin is a complex process regulated by several signaling pathways that converge on the activation of tyrosinase. The binding of ligands such as α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes activates a cascade that ultimately leads to the transcription of the tyrosinase gene. This compound directly targets the tyrosinase enzyme, thereby blocking the downstream production of melanin.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Tyrosinase Inhibition
| Parameter | Value | Assay Conditions | Reference |
|---|---|---|---|
| IC50 | 4.1 ± 0.6 μM | Mushroom Tyrosinase, L-DOPA substrate | [6] |
| KD | 9.78 x 105 M | Surface Plasmon Resonance (SPR) | [6] |
| ka1 (on-rate) | 3.79 x 103 1/Ms | Surface Plasmon Resonance (SPR) | [6] |
| Inhibition Type | Competitive | Lineweaver-Burk Analysis |[6] |
Table 2: In Vivo and Cellular Activity
| Assay | Organism/Cell Line | Endpoint | Result | Reference |
|---|---|---|---|---|
| Melanin Production | Zebrafish Embryos | Reduction in pigmentation | Dose-dependent decrease | [1] |
| Toxicity | Zebrafish Embryos | Survival (OECD 236) | No significant toxicity observed | [1] |
| Melanin Content | B16F10 Murine Melanoma Cells | Reduction in melanin | Significant decrease | [4] |
| Cell Proliferation | B16F10 Murine Melanoma Cells | Inhibition of proliferation | Dose-dependent inhibition | [4] |
| Cell Proliferation | ME1154B & ME2319B Human Melanoma Cells | Inhibition of proliferation | Significant inhibition |[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Tyrosinase Activity Assay
This protocol is adapted from studies evaluating tyrosinase inhibitors.[6]
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in 50 mM phosphate buffer (pH 6.5).
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of this compound in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound (this compound) or vehicle (for control), and the tyrosinase solution.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 492 nm using a microplate reader and continue to take readings at 1-minute intervals for 20 minutes.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
For kinetic analysis, perform the assay with varying concentrations of both L-DOPA and this compound and plot the data using a Lineweaver-Burk plot to determine the mode of inhibition.
-
Cellular Melanin Content Assay
This protocol is based on methods used for B16F10 melanoma cells.[2]
-
Cell Culture and Treatment:
-
Seed B16F10 melanoma cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 48-72 hours.
-
-
Melanin Extraction:
-
Wash the cells with PBS and lyse them.
-
Centrifuge the cell lysate and dissolve the pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.
-
-
Quantification:
-
Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
-
Zebrafish Embryo Acute Toxicity Test (OECD 236)
This is a summary of the standardized OECD 236 protocol.[7]
-
Test Organisms: Newly fertilized zebrafish (Danio rerio) embryos.
-
Exposure:
-
Expose embryos to a range of this compound concentrations or a control solution in a 24-well plate.
-
The exposure period is 96 hours.
-
-
Observations:
-
At 24, 48, 72, and 96 hours post-fertilization, observe the embryos for four apical endpoints:
-
Coagulation of fertilized eggs
-
Lack of somite formation
-
Lack of detachment of the tail-bud from the yolk sac
-
Lack of heartbeat
-
-
-
Data Analysis:
-
Determine the number of viable embryos at each time point and concentration.
-
Calculate the LC50 (lethal concentration for 50% of the population) if a dose-response is observed.
-
Melanoma Cell Proliferation Assay
A common method for assessing cell proliferation is the MTT assay.
-
Cell Seeding and Treatment:
-
Seed melanoma cells (e.g., B16F10, ME1154B, ME2319B) in a 96-well plate and allow for attachment.
-
Treat the cells with various concentrations of this compound or a positive control (e.g., cisplatin, staurosporine) for a specified period (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable, proliferating cells. Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.
-
Conclusion
This compound is a well-characterized small molecule with potent and direct inhibitory activity against tyrosinase. Its ability to reduce melanin production in both in vitro and in vivo models, coupled with a favorable safety profile in preliminary studies, makes it an attractive lead compound for the development of new therapies for hyperpigmentation disorders. Furthermore, its anti-proliferative effects on melanoma cell lines suggest a potential role as an adjuvant in cancer treatment. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other tyrosinase inhibitors.
References
- 1. doaj.org [doaj.org]
- 2. 2.4. Melanin Content Analysis [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
ML233: A Potent Tyrosinase Inhibitor for Hyperpigmentation Therapy
A Technical Guide for Researchers and Drug Development Professionals
Published: October 30, 2025
Abstract
Hyperpigmentary disorders, affecting millions worldwide, are characterized by the overproduction of melanin. The primary rate-limiting enzyme in melanin synthesis (melanogenesis) is tyrosinase. Consequently, the inhibition of this enzyme is a principal strategy in the development of depigmenting agents. This technical guide details the preclinical evidence for the small molecule ML233 as a novel and potent therapeutic candidate for hyperpigmentation. This compound acts as a direct, competitive inhibitor of tyrosinase, effectively reducing melanin production in both cellular and in vivo models without significant cytotoxicity.[1][2][3][4][5] This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the detailed experimental protocols used for its characterization, intended to equip researchers and drug development professionals with the critical information needed to evaluate and potentially advance this compound.
Mechanism of Action: Direct Tyrosinase Inhibition
Melanogenesis is a complex signaling cascade initiated by factors such as ultraviolet (UV) radiation, which stimulates the secretion of α-melanocyte-stimulating hormone (α-MSH).[1] This hormone binds to the melanocortin 1 receptor (MC1R) on melanocytes, activating a G-protein-coupled receptor signaling pathway that increases intracellular cyclic AMP (cAMP) levels.[6][7][8] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[9] Phosphorylated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.[10] MITF promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), which work in concert within the melanosome to synthesize melanin from L-tyrosine.[10]
This compound exerts its depigmenting effect by directly interfering with this pathway at the most critical enzymatic step. Studies have confirmed that this compound is a direct and competitive inhibitor of tyrosinase.[2][11] It binds to the enzyme's active site, preventing the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, thereby halting melanin synthesis.[4][12] Notably, this compound's inhibitory action on melanogenesis is independent of the apelin signaling pathway, for which it was initially identified as an agonist.[3]
Figure 1: this compound Inhibition of the Melanogenesis Signaling Pathway.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo assays. The data consistently demonstrates a potent, dose-dependent inhibition of tyrosinase activity and melanin synthesis.
Table 1: In Vivo Efficacy of this compound in Zebrafish Embryos
| Parameter | Concentration | Result | Reference Compound |
|---|---|---|---|
| Tyrosinase Activity | 0.5 µM | ~80% inhibition | Similar to 200 µM PTU |
| Melanin Content | 15 µM | >80% reduction | - |
Data sourced from Menard et al., 2025.[3]
Table 2: In Vitro Enzyme Kinetics and Binding Affinity
| Parameter | Ligand | Value | Method |
|---|---|---|---|
| Inhibition Type | This compound | Competitive | Lineweaver-Burk Plot |
| Association Rate (ka1) | This compound | 3.79e+3 (1/Ms) | SPR Analysis |
| Dissociation Constant (KD) | This compound | 9.78e+5 (M) | SPR Analysis |
| Association Rate (ka1) | L-DOPA (Substrate) | 1.97e+1 (1/Ms) | SPR Analysis |
| Dissociation Constant (KD) | L-DOPA (Substrate) | 3.90e+5 (M) | SPR Analysis |
Data sourced from Menard et al., 2025.[3][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following protocols are synthesized from published studies on this compound and standard methods for assessing melanogenesis inhibitors.
In Vivo Zebrafish Melanin Quantification
This assay provides a whole-organism assessment of a compound's effect on pigmentation.
-
Embryo Culture: Synchronized zebrafish embryos are collected and arrayed in a 96-well plate (2-3 embryos per well) in 200 µL of E3 embryo medium.[13]
-
Compound Treatment: A stock solution of this compound (in 0.1% DMSO) is added to the E3 medium to achieve final desired concentrations (e.g., 2.5 µM to 15 µM). Embryos are exposed from 9 hours post-fertilization (hpf) to 72 hpf. A vehicle control (0.1% DMSO) and a positive control (e.g., Kojic Acid or PTU) are run in parallel.[3][13]
-
Phenotypic Evaluation: At 72 hpf, embryos are anesthetized with tricaine methanesulfonate (MS-222) and imaged under a stereomicroscope to visually assess pigmentation.[14]
-
Melanin Extraction:
-
Pool approximately 40-100 anesthetized embryos per treatment group.[2][11]
-
Homogenize the embryos in a lysis buffer (e.g., 20 mM sodium phosphate pH 6.8, 1% Triton X-100, 1 mM PMSF).[11]
-
Centrifuge the lysate at 10,000 x g for 10 minutes to pellet the melanin.
-
Discard the supernatant. Dissolve the melanin pellet in 1 N NaOH containing 10% DMSO by heating at 80-100°C for 10-60 minutes.[3][11][13]
-
-
Quantification: Measure the absorbance of the solubilized melanin at 405-490 nm using a microplate reader. Compare the absorbance values to a standard curve generated with synthetic melanin to determine the melanin concentration.[3][13]
Murine B16F10 Cell Melanin Content Assay
This in vitro assay quantifies melanin production in a commonly used melanoma cell line.
-
Cell Culture: Seed B16F10 cells in a 12-well or 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[3][4]
-
Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤0.1%) in DMEM for 48-72 hours. An untreated or vehicle-treated group serves as a control. To stimulate melanogenesis, cells can be co-treated with α-MSH (e.g., 200 nM).[15]
-
Cell Lysis:
-
Wash the cells with PBS and harvest them by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Dissolve the pellet in 200 µL of 1 N NaOH at 80°C for 1-2 hours to solubilize the melanin.[4]
-
-
Quantification:
Cellular Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase within cultured cells following treatment.
-
Cell Culture and Treatment: Seed and treat B16F10 cells as described in the melanin content assay (Section 3.2).
-
Lysate Preparation:
-
After treatment, wash cells with ice-cold PBS and lyse them in a buffer containing 0.1 M sodium phosphate (pH 6.8) and 1% Triton X-100.[16]
-
Centrifuge the lysates at 10,000 x g for 15 minutes at 4°C. Collect the supernatant, which contains the cellular tyrosinase.
-
Determine the protein concentration of the supernatant for normalization.[3]
-
-
Enzymatic Reaction:
-
Quantification: Measure the absorbance of the formed dopachrome at 490 nm.[16][17] The tyrosinase activity is expressed as a percentage of the activity in untreated control cells.
Experimental and Logical Workflows
Visualizing the experimental process provides clarity on the evaluation pipeline for a novel depigmenting agent like this compound.
Figure 2: Preclinical Evaluation Workflow for this compound.
Conclusion and Future Directions
This compound has emerged as a promising small molecule inhibitor of tyrosinase for the potential treatment of hyperpigmentation.[1][3][5] Its direct, competitive mechanism of action, coupled with potent efficacy in both cellular and whole-organism models, establishes a strong foundation for further investigation.[2][3] The reversible nature of its effect on melanogenesis is also a desirable characteristic for a cosmetic or therapeutic agent.[2] Future research should focus on validating these findings in human melanocyte co-culture systems, assessing skin penetration in ex vivo models, and conducting comprehensive preclinical safety and toxicology studies to support a transition to clinical evaluation. The data and protocols presented herein provide a robust starting point for these next steps in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of melanin content [bio-protocol.org]
- 4. 2.4. Melanin Content Analysis [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bioRxiv directory [connect.biorxiv.org]
- 11. Frontiers | Identification of Novel Melanin Synthesis Inhibitors From Crataegus pycnoloba Using an in Vivo Zebrafish Phenotypic Assay [frontiersin.org]
- 12. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessing the skin-whitening property of plant extracts from taiwanese species using zebrafish as a rapid screening platform - Arabian Journal of Chemistry [arabjchem.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
The Small Molecule ML233: A Tyrosinase-Targeted Agent in Melanoma Cell Lines
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Melanoma, the most aggressive form of skin cancer, is characterized by the malignant transformation of melanocytes, the melanin-producing cells of the skin.[1] The synthesis of melanin, a process known as melanogenesis, is primarily regulated by the enzyme tyrosinase.[2][3][4][5][6] Tyrosinase catalyzes the rate-limiting steps in the melanin biosynthesis pathway.[2][3][4][5][6] In melanoma, the dysregulation of this pathway is a key feature. The small molecule ML233 has emerged as a potent and direct inhibitor of tyrosinase, demonstrating significant effects on melanoma cell lines.[2][3][4][5] This technical guide provides a comprehensive overview of the function of this compound in melanoma cells, detailing its mechanism of action, effects on cell proliferation, and relevant experimental protocols.
Mechanism of Action: Direct Inhibition of Tyrosinase
This compound functions as a direct inhibitor of tyrosinase.[2][3][4][5] It is predicted that this compound binds to the active site of the tyrosinase enzyme, thereby blocking its catalytic function.[2][3][4][5] This direct interaction leads to a reduction in the production of melanin. Furthermore, studies have indicated that this compound also decreases the protein expression of tyrosinase in melanoma cells.[5]
The inhibitory effect of this compound on melanogenesis has been shown to be independent of the apelin signaling pathway.[7] This is a crucial distinction, as this compound was initially identified as an agonist of the apelin receptor.[7] This specificity for tyrosinase inhibition underscores its potential as a targeted therapeutic agent.
Signaling Pathway Diagram
Caption: Mechanism of this compound action in melanoma cells.
Effects of this compound on Melanoma Cell Lines
Inhibition of Melanogenesis
Consistent with its mechanism of action, this compound effectively reduces melanin content in melanoma cell lines. In studies using B16F10 murine melanoma cells, treatment with this compound led to a significant decrease in melanin production.[2][3][5]
Inhibition of Cell Proliferation
Beyond its effects on melanin synthesis, this compound has been demonstrated to inhibit the proliferation of melanoma cells. This anti-proliferative effect has been observed in both murine (B16F10) and human melanoma cell lines (ME1154B and ME2319B).
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound in melanoma cell lines.
| Cell Line | Assay | Parameter | Value | Reference |
| B16F10 (murine melanoma) | Cell Proliferation | IC50 | 5-10 µM | [5] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Cell Culture
B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (MTT Assay)
A common method to assess cell viability and proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Melanin Content Assay
-
Cell Seeding and Treatment: Seed B16F10 cells in a 6-well plate and treat with this compound for 72 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them with a lysis buffer (e.g., 1N NaOH).
-
Melanin Solubilization: Incubate the cell lysates at 80°C for 1 hour to solubilize the melanin.
-
Absorbance Measurement: Measure the absorbance of the lysates at 405 nm. The absorbance is proportional to the melanin content. A standard curve using synthetic melanin can be used for quantification.
Western Blot for Tyrosinase Expression
-
Protein Extraction: After treatment with this compound, lyse the B16F10 cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against tyrosinase, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound.
Conclusion
This compound represents a promising small molecule inhibitor with a well-defined mechanism of action in melanoma cell lines. Its ability to directly inhibit tyrosinase, leading to reduced melanin production and decreased cell proliferation, highlights its potential for further investigation as a therapeutic agent in melanoma. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the utility of this compound in their own studies. Future research could focus on its efficacy in more complex in vivo models and its potential for combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. highly-efficient-crispr-cas9-based-methods-for-generating-deletion-mutations-and-f0-embryos-that-lack-gene-function-in-zebrafish - Ask this paper | Bohrium [bohrium.com]
- 4. The MAPK pathway in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antioxidant stress effect of granulin precursor in vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of ML233 on Skin Pigmentation Disorders: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperpigmentation disorders, characterized by the excessive production of melanin, represent a significant area of unmet medical need. The enzyme tyrosinase is a critical regulator of melanogenesis, the metabolic pathway responsible for melanin synthesis. Consequently, the identification of potent and specific tyrosinase inhibitors is a primary objective in the development of novel dermatological therapies. This whitepaper provides a comprehensive technical overview of the small molecule ML233, a direct inhibitor of tyrosinase. We will delve into the quantitative data supporting its efficacy, the detailed experimental protocols utilized in its characterization, and the underlying molecular mechanism of action. This document is intended to serve as a core resource for researchers and drug development professionals engaged in the field of skin pigmentation.
Introduction
Skin pigmentation is a complex biological process primarily governed by the production of melanin by specialized cells called melanocytes.[1][2] An overproduction of melanin can lead to various hyperpigmentation disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines.[1][2] The rate-limiting enzyme in the melanogenesis cascade is tyrosinase.[1][2][3][4] This copper-containing enzyme catalyzes the initial and essential steps of melanin synthesis. Therefore, the inhibition of tyrosinase activity is a key therapeutic strategy for the management of hyperpigmentation.[1][2][3][4]
The small molecule this compound has emerged as a promising direct inhibitor of tyrosinase.[1][2][3][4] Extensive in vitro and in vivo studies have demonstrated its ability to reduce melanin production effectively.[1][2][3] This whitepaper will consolidate the existing scientific knowledge on this compound, presenting a detailed analysis of its impact on melanogenesis.
Quantitative Efficacy of this compound
The inhibitory effects of this compound on melanin production and tyrosinase activity have been quantified in various experimental models. The data presented below is collated from the seminal study by Menard et al.
| Parameter | Model System | Concentration | Result | Reference |
| Melanin Content | Zebrafish Embryos | 10 µM | >80% reduction | [2] |
| Cell Viability (IC50) | B16F10 Murine Melanoma Cells | 5-10 µM | 50% reduction in cell number | [5] |
| Tyrosinase Activity | In vitro (L-DOPA conversion) | 5 µM | Significant inhibition | [6] |
| Tyrosinase Activity | In vitro (L-DOPA conversion) | 20 µM | Stronger inhibition | [6] |
| Binding Affinity (SPR) | Human Tyrosinase | 50 µM (high concentration) | Direct binding observed | [6] |
Mechanism of Action: Direct Tyrosinase Inhibition
-
In vitro enzyme assays: this compound directly inhibits the catalytic activity of tyrosinase in a cell-free system.[6]
-
Molecular docking studies: Computational modeling predicts that this compound binds to the active site of the tyrosinase protein.[1][2][3]
-
Stable protein expression: Treatment with this compound at effective concentrations (5 µM) does not alter the expression levels of the tyrosinase protein in B16F10 melanoma cells.[5] This indicates that this compound does not act on the upstream transcriptional regulation of the tyrosinase gene, which is primarily controlled by the Microphthalmia-associated Transcription Factor (MITF).
This direct inhibitory mechanism offers a targeted approach to reducing melanin synthesis with potentially fewer off-target effects compared to agents that modulate complex signaling cascades.
References
- 1. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. The small molecule this compound is a direct inhibitor of tyrosinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of a USP1 Inhibitor in Cell Culture
A Note on Compound Identity: Initial searches for "ML233" predominantly identify it as a tyrosinase inhibitor involved in melanin production. It is likely that the intended compound for investigating USP1 inhibition and DNA damage is ML323 , a well-characterized and potent inhibitor of Ubiquitin Specific Protease 1 (USP1). The following application notes and protocols are therefore based on the properties and use of ML323 as a representative USP1 inhibitor.
Introduction
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR) by removing ubiquitin from key proteins, notably FANCD2 and PCNA.[1] Inhibition of USP1 prevents the deubiquitination of these substrates, leading to their accumulation in a ubiquitinated state. This disrupts DNA repair processes, including the Fanconi anemia (FA) pathway and translesion synthesis (TLS), and can sensitize cancer cells to DNA-damaging agents.[2][3] ML323 is a potent and selective allosteric inhibitor of the USP1-UAF1 complex.[4] These application notes provide a detailed protocol for the use of a USP1 inhibitor, exemplified by ML323, in a cell culture setting to study its effects on cell viability and DNA damage pathways.
Data Presentation
Table 1: In Vitro Activity of ML323
| Parameter | Value | Substrate/Assay | Reference |
| IC₅₀ | 76 nM | Ubiquitin-Rhodamine | [4][5] |
| 174 nM | K63-linked diubiquitin | [6] | |
| 820 nM | Monoubiquitinated PCNA (Ub-PCNA) | [6] | |
| Kᵢ (free enzyme) | 68 nM | - | [6] |
| K'ᵢ (enzyme-substrate) | 183 nM | - |
Table 2: Cellular Activity of ML323 in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ / Effective Concentration | Effect | Reference |
| H596 | Non-small cell lung cancer | Sensitizes to cisplatin | Potentiates cisplatin cytotoxicity | [5] |
| U2OS | Osteosarcoma | Sensitizes to cisplatin | Potentiates cisplatin cytotoxicity | [5] |
| OVCAR8 | Ovarian Cancer | Susceptible to ML323 | Inhibition of proliferation | [7] |
| EFO21 | Ovarian Cancer | Susceptible to ML323 | Inhibition of proliferation | [7] |
| HCT116 | Colorectal Cancer | Sensitizes to doxorubicin | Increased apoptosis | [3] |
| SW480 | Colorectal Cancer | Sensitizes to doxorubicin | Increased apoptosis | [3] |
| MDA-MB-436 | Breast Cancer (BRCA1 mutant) | Selective viability reduction | Synthetic lethality | [8] |
| UWB1.289 | Ovarian Cancer (BRCA1 mutant) | Selective viability reduction | Synthetic lethality | [8] |
Experimental Protocols
Preparation of ML323 Stock Solution
-
Reconstitution: ML323 is typically supplied as a powder. Reconstitute in DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[5] The solubility in DMSO is high (e.g., 76 mg/mL or ~197 mM).[5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When ready to use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is to determine the cytotoxic or cytostatic effects of the USP1 inhibitor on a chosen cell line.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
USP1 inhibitor (e.g., ML323)
-
MTT reagent (or other viability assay reagent)
-
DMSO (or appropriate solubilizing agent)
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 2,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the USP1 inhibitor in the complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Viability Assessment (MTT Example):
-
Add MTT reagent to each well (e.g., 10 µL of a 5 mg/mL solution) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells. Plot the results as a dose-response curve to calculate the IC₅₀ value.
-
Western Blot for Ubiquitinated FANCD2 and PCNA
This protocol is to detect the accumulation of ubiquitinated forms of USP1 substrates.
-
Materials:
-
6-well or 10 cm cell culture plates
-
Cell line of interest
-
USP1 inhibitor (e.g., ML323)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (a gradient gel, e.g., 3-8% Tris-Acetate, may be necessary to resolve the ubiquitinated and non-ubiquitinated forms)[9]
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-FANCD2, anti-PCNA, anti-GAPDH or β-actin for loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with the desired concentration of the USP1 inhibitor (and/or a DNA-damaging agent if investigating synergistic effects) for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein amounts, add Laemmli sample buffer, and denature by heating. Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody (e.g., anti-FANCD2) overnight at 4°C. The monoubiquitinated form of FANCD2 will appear as a band slightly higher than the non-ubiquitinated form (e.g., 162 kDa vs. 155 kDa).[9]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL reagent and an imaging system.
-
-
Immunofluorescence for γH2AX Foci
This protocol is to visualize and quantify DNA double-strand breaks.
-
Materials:
-
Cells grown on coverslips in a multi-well plate
-
USP1 inhibitor (e.g., ML323)
-
DNA-damaging agent (e.g., etoposide, ionizing radiation) - optional
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA or goat serum in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Cell Treatment: Seed cells on coverslips. Treat with the USP1 inhibitor, with or without a DNA-damaging agent, for the desired time.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (in the dark) for 1 hour at room temperature.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope, and quantify the number of γH2AX foci per nucleus.
-
-
Mandatory Visualizations
Caption: Signaling pathway of USP1 inhibition by ML323.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for Immunofluorescence.
References
- 1. scielo.br [scielo.br]
- 2. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics [frontiersin.org]
- 4. ML 323 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FANCD2 monoubiquitination detection by Western blot [bio-protocol.org]
Application of ML233 in Zebrafish Models of Pigmentation
Introduction
ML233 is a small molecule identified as a potent and direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] Zebrafish (Danio rerio) have emerged as a powerful in vivo model for studying pigmentation and the effects of chemical compounds on melanogenesis due to their rapid development, optical transparency, and the conserved nature of the pigmentation pathways with mammals.[4] This document provides detailed application notes and protocols for the use of this compound in zebrafish models to study the inhibition of pigmentation. It has been demonstrated that this compound effectively reduces melanin production in zebrafish embryos in a dose-dependent and reversible manner, without observable toxic side effects at therapeutic concentrations.[2][5] The primary mechanism of action for this compound in reducing pigmentation is the direct inhibition of tyrosinase activity, independent of the apelin signaling pathway with which it was initially associated.[1][6]
Data Presentation
Table 1: Summary of this compound Effects on Zebrafish Pigmentation
| Parameter | Vehicle Control (DMSO) | This compound Treatment | Percentage Change | Reference |
| Melanin Production | Baseline | Significantly Reduced | >80% reduction (similar to 200 µM PTU) | |
| Tyrosinase Activity | Baseline | Significantly Reduced | Not specified | [7] |
| Embryo Viability (at 20 µM) | ~100% | ~100% at 2 dpf | No significant change | [6] |
Table 2: Effective Concentrations and Treatment Durations for this compound in Zebrafish Embryos
| Concentration Range | Treatment Start (hpf) | Treatment End (hpf) | Observed Effect | Reference |
| 7.5 - 200 µM | 4 | 48 | Dose-dependent reduction in skin pigmentation | |
| 15 µM | 24 | 48 | Reversible inhibition of melanogenesis | |
| 20 µM | Not specified | 48 | Potent inhibition of pigmentation with 100% survival | [6] |
| 5 µM and 20 µM | In vitro | In vitro | Inhibition of L-DOPA conversion by tyrosinase | [7] |
Experimental Protocols
Protocol 1: General Treatment of Zebrafish Embryos with this compound
Objective: To assess the effect of this compound on zebrafish embryo pigmentation.
Materials:
-
Wild-type zebrafish embryos
-
Embryo medium (E3)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Petri dishes or multi-well plates
-
Stereomicroscope with a camera
Procedure:
-
Collect freshly fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C.
-
Prepare working solutions of this compound in E3 medium from a DMSO stock. A typical final concentration range is 7.5 µM to 200 µM.[6] Ensure the final DMSO concentration is consistent across all groups (including the vehicle control) and ideally does not exceed 0.1%.
-
At 4 hours post-fertilization (hpf), transfer a cohort of healthy embryos into the treatment solutions (e.g., 20-30 embryos per Petri dish). Include a vehicle control group (E3 + DMSO).
-
At 48 hpf, dechorionate the embryos if necessary and anesthetize them using tricaine.
-
Observe and document the pigmentation phenotype using a stereomicroscope. Capture images for later analysis.
-
For reversibility studies, treat embryos from 24 to 48 hpf with this compound, then wash them and transfer them to fresh E3 medium for a recovery period (e.g., up to 72 hpf) before observation.[1][5]
Protocol 2: Quantification of Melanin in Zebrafish Embryos
Objective: To quantitatively measure the melanin content in this compound-treated zebrafish embryos.
Materials:
-
Control and this compound-treated embryos (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
1 N NaOH
-
Microplate reader
-
Homogenizer
Procedure:
-
At the desired time point (e.g., 48 hpf), collect a specific number of embryos from each treatment group (e.g., ≥40 embryos per biological replicate).[1][5]
-
Wash the embryos with PBS to remove any residual medium.
-
Homogenize the embryos in a known volume of PBS.
-
To dissolve the melanin, add 1 N NaOH to the homogenate and incubate at a raised temperature (e.g., 60°C) until the pigment is dissolved.
-
Centrifuge the samples to pellet any insoluble debris.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength of 405-490 nm using a microplate reader.[6]
-
Normalize the melanin content to the number of embryos used.
Protocol 3: In Vivo Tyrosinase Activity Assay
Objective: To measure the tyrosinase activity in lysates from this compound-treated zebrafish embryos.
Materials:
-
Control and this compound-treated embryos (from Protocol 1)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
L-DOPA solution
-
Microplate reader
Procedure:
-
Collect embryos (≥40 per replicate) after treatment (e.g., for 24 hours).[7]
-
Homogenize the embryos in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the cellular proteins.
-
Determine the protein concentration of the lysates to ensure equal loading.
-
In a 96-well plate, mix the protein lysate with L-DOPA solution.
-
Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time using a microplate reader.[7]
-
Calculate the tyrosinase activity based on the rate of dopachrome formation and normalize to the protein concentration.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound in the melanogenesis pathway.
Experimental Workflow
Caption: Experimental workflow for this compound treatment in zebrafish.
Logical Relationship: this compound Effect
Caption: Logical flow of this compound's effect on pigmentation.
References
- 1. researchgate.net [researchgate.net]
- 2. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Apelin Receptor Signaling with ML233
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML233 is a non-peptide small molecule agonist of the apelin receptor (APJ), a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including cardiovascular function and fluid homeostasis. As a research tool, this compound offers the advantage of oral bioavailability and blood-brain barrier permeability, making it suitable for both in vitro and in vivo studies.
These application notes provide a comprehensive guide to using this compound for investigating apelin receptor signaling. We detail its pharmacological properties, including its biased agonism, and provide protocols for key cellular assays to characterize its activity.
Important Note on a Newly Discovered Off-Target Activity: Recent preclinical research has identified this compound as a potent direct inhibitor of tyrosinase, an enzyme crucial for melanin synthesis.[1][2][3][4] This activity appears to be independent of the apelin receptor.[1][2][3][4] Researchers should be aware of this off-target effect and consider appropriate controls to ensure that observed phenotypes are indeed mediated by apelin receptor agonism.
Pharmacological Profile of this compound
This compound exhibits a distinct signaling profile at the apelin receptor, characterized by biased agonism. It is a full agonist for β-arrestin recruitment and receptor internalization but only weakly inhibits cAMP production, a marker of Gαi/o-protein activation. This biased signaling profile makes this compound a valuable tool for dissecting the distinct roles of G-protein-dependent and β-arrestin-dependent signaling pathways downstream of the apelin receptor.
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| EC50 (β-arrestin recruitment) | 2.4 µM | CHO-K1 cells expressing human apelin receptor | [5] |
| EC50 (Receptor Internalization) | 2.4 µM | CHO-K1 cells expressing human apelin receptor | [5] |
| cAMP Inhibition | Weakly active (>10% of max at 100µM) | CHO-K1 cells expressing human apelin receptor (forskolin-stimulated) | [5] |
| Selectivity | >21-fold selective over Angiotensin 1 (AT1) receptor (>79 µM) | Not specified | [6] |
Signaling Pathways and Experimental Overview
The apelin receptor, upon activation, can signal through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. This compound preferentially activates the β-arrestin pathway.
The following sections provide detailed protocols to quantify this compound's effects on these pathways. This experimental workflow allows for a comprehensive characterization of its biased agonism.
Experimental Protocols
β-Arrestin Recruitment Assay
This protocol is adapted from the principles of the DiscoverX PathHunter® β-arrestin assay.[7] It quantifies the recruitment of β-arrestin to the apelin receptor upon agonist stimulation.
Materials:
-
CHO-K1 cells stably co-expressing the human apelin receptor (APJ) fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., from DiscoverX).
-
Cell culture medium: Ham's F-12, 10% FBS, 0.4 mg/ml G418.[6]
-
Assay buffer: HBSS or equivalent.
-
This compound stock solution (in DMSO).
-
PathHunter® Detection Reagents.
-
White, solid-bottom 96- or 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Culture cells to ~80% confluency.
-
Harvest cells and resuspend in fresh culture medium.
-
Plate cells in white, solid-bottom microplates at a density of 5,000-10,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 100 µM down to 1 nM. Include a vehicle control (DMSO).
-
-
Agonist Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate for 60-90 minutes at 37°C or room temperature.
-
-
Detection:
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.
-
Add the detection reagent mixture to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
cAMP Inhibition Assay
This protocol is based on the principles of a TR-FRET immunoassay, such as the LANCE® Ultra cAMP Kit.[8] It measures the inhibition of forskolin-stimulated cAMP production, which is indicative of Gαi/o activation.
Materials:
-
CHO-K1 cells stably expressing the human apelin receptor (APJ) (e.g., from Revvity, GenScript).[9][10]
-
Cell culture medium: Ham's F-12, 10% FBS, 0.4 mg/ml G418.[6]
-
Stimulation buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.[6]
-
This compound stock solution (in DMSO).
-
Forskolin solution.
-
LANCE® Ultra cAMP Detection Kit or equivalent TR-FRET assay components.
-
White 384-well microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture and harvest cells as described for the β-arrestin assay.
-
Resuspend cells in stimulation buffer to the desired density (e.g., 2,500 cells/well).[6]
-
-
Compound and Forskolin Preparation:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Prepare a solution of forskolin in stimulation buffer. The final concentration should be one that elicits a submaximal cAMP response (e.g., 15 µM).[5]
-
-
Assay Protocol:
-
Add the diluted this compound or vehicle control to the wells of the microplate.
-
Add the forskolin solution to all wells except for the negative control.
-
Add the cell suspension to each well.
-
Incubate for 30 minutes at room temperature.[6]
-
-
Detection:
-
Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody solution (from the detection kit) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal (emission at 665 nm and 620 nm) using a compatible plate reader.
-
-
Data Analysis:
-
Calculate the 665/620 nm emission ratio.
-
Normalize the data to the forskolin-only control (0% inhibition) and the basal level (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine its potency.
-
Receptor Internalization Assay (Confocal Microscopy)
This protocol provides a method for visualizing and quantifying the internalization of the apelin receptor from the plasma membrane into intracellular compartments upon treatment with this compound.[2][11]
Materials:
-
HEK293 or CHO-K1 cells stably expressing a tagged human apelin receptor (e.g., N-terminal HA or GFP tag).
-
Cell culture medium.
-
Glass-bottom dishes or coverslips.
-
This compound stock solution (in DMSO).
-
Fixation solution: 4% paraformaldehyde in PBS.
-
Permeabilization buffer: 0.1% Triton X-100 in PBS (if using an intracellular epitope tag or staining for intracellular proteins).
-
Blocking buffer: 1% BSA in PBS.
-
Primary antibody against the receptor tag (if applicable).
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
Mounting medium.
-
Confocal microscope.
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow for 24-48 hours.
-
-
Agonist Treatment:
-
Treat the cells with this compound at a concentration known to induce internalization (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes). Include a vehicle control.
-
-
Fixation and Staining:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[11]
-
Wash twice with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 for 10 minutes if required for antibody access.
-
Block non-specific binding with 1% BSA for 30-60 minutes.
-
Incubate with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips onto microscope slides with mounting medium.
-
Image the cells using a confocal microscope, acquiring z-stacks to visualize the three-dimensional distribution of the receptor.
-
-
Data Analysis:
-
Qualitatively assess the translocation of the receptor from the plasma membrane to intracellular vesicles.
-
For quantitative analysis, use image analysis software to measure the fluorescence intensity at the plasma membrane versus the cytoplasm or to count the number of intracellular puncta per cell.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. bioquicknews.com [bioquicknews.com]
- 5. Figure 7, this compound reduces forskolin stimulated intracellular cAMP and stimulates APJ internalization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. GPCR β-Arrestin Product Solutions [discoverx.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. genscript.com [genscript.com]
- 10. revvity.com [revvity.com]
- 11. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing ML233 Efficacy as a Tyrosinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML233 is a small molecule identified as a potent, direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3][4][5] Defective melanogenesis is associated with various skin disorders, including hyperpigmentation and melanoma.[1][2][5] this compound has been shown to reduce melanin production in both in vitro and in vivo models, making it a promising candidate for therapeutic development.[1][3][6] These application notes provide detailed protocols for assessing the efficacy of this compound as a tyrosinase inhibitor.
While initial interest may exist in the broader pharmacological profile of this compound, current scientific literature robustly supports its role in the inhibition of tyrosinase and melanogenesis, rather than other targets such as the Kir2.1 potassium channel.[1][2][3] Therefore, the following protocols are focused on assays to validate and quantify the anti-melanogenic effects of this compound.
Mechanism of Action: Inhibition of Melanogenesis
Melanogenesis is the process of melanin synthesis, which occurs in melanosomes within melanocytes. The process is initiated by the hydroxylation of L-tyrosine to L-DOPA, a reaction catalyzed by the enzyme tyrosinase.[7][8] Tyrosinase then catalyzes the oxidation of L-DOPA to dopaquinone, which is a precursor for both eumelanin (black-brown pigment) and pheomelanin (yellow-red pigment).[7] this compound directly binds to the active site of tyrosinase, inhibiting its enzymatic activity and thereby reducing the production of melanin.[1][2][3]
Melanogenesis Signaling Pathway
Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Tyrosinase Activity Assay
This assay directly measures the enzymatic activity of tyrosinase in the presence of this compound. The conversion of L-DOPA to dopachrome results in a colorimetric change that can be quantified spectrophotometrically.
Workflow:
Caption: Workflow for the in vitro tyrosinase activity assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 1000 U/mL stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a 10 mM stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each this compound dilution.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Normalize the rates to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Quantitative Data Summary:
| Compound | Target | Assay | IC50 | Reference |
| This compound | Human Tyrosinase | In vitro activity assay | ~5-20 µM | [9] |
| L-DOPA | Human Tyrosinase | Surface Plasmon Resonance | KD = 3.90e+5 M | [3] |
| This compound | Human Tyrosinase | Surface Plasmon Resonance | KD = 9.78e+5 M | [3] |
Cellular Melanin Content Assay
This assay quantifies the amount of melanin produced by melanoma cells (e.g., B16F10 murine melanoma cells) after treatment with this compound.
Workflow:
Caption: Workflow for the cellular melanin content assay.
Protocol:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 48-72 hours.
-
-
Melanin Extraction:
-
Wash the cells with PBS and lyse them in 1N NaOH.
-
Heat the lysates at 80°C for 1 hour to solubilize the melanin.
-
-
Quantification:
-
Measure the absorbance of the supernatant at 405 nm using a microplate reader.
-
Determine the protein concentration of the lysates using a BCA assay for normalization.
-
-
Data Analysis:
-
Calculate the melanin content relative to the total protein concentration.
-
Compare the melanin content of this compound-treated cells to the vehicle control.
-
Quantitative Data Summary:
| Cell Line | Treatment | Effect on Melanin Content | Reference |
| B16F10 | This compound | Dose-dependent decrease | [10] |
| B16F10 | IBMX + this compound | Significant decrease compared to IBMX alone | [10] |
Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of melanoma cells to distinguish between anti-melanogenic and cytotoxic effects.
Protocol:
-
Cell Culture and Treatment:
-
Seed B16F10, ME1154B, or ME2319B human melanoma cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
-
Proliferation Measurement:
-
Use a standard proliferation assay such as MTT, XTT, or CellTiter-Glo®.
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Measure the absorbance or luminescence according to the assay protocol.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Quantitative Data Summary:
| Cell Line | Treatment | Effect on Proliferation | Reference |
| B16F10 | This compound | Inhibition of proliferation | [10] |
| ME1154B | This compound | Inhibition of proliferation | [10] |
| ME2319B | This compound | Inhibition of proliferation | [10] |
Conclusion
The provided protocols offer a comprehensive framework for evaluating the efficacy of this compound as a tyrosinase inhibitor. By employing a combination of in vitro enzymatic assays and cell-based functional assays, researchers can thoroughly characterize the inhibitory potential of this compound on melanogenesis. These methods are essential for the preclinical development of this compound as a potential therapeutic agent for skin pigmentation disorders.
References
- 1. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. doaj.org [doaj.org]
- 6. Cell-Based Ion Channel Assays - Creative Bioarray [ionschannel.com]
- 7. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosinase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for ML233 in Inducing Hypotensive Effects In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML233 is a small molecule that has been identified through high-throughput screening and is primarily recognized for two distinct biological activities. It is a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis, with demonstrated effects on pigmentation in in vivo models such as zebrafish.[1][2][3][4] Concurrently, this compound is also characterized as a non-peptide agonist of the apelin receptor (APJ). The apelin system is a crucial regulator of cardiovascular homeostasis, and activation of the apelin receptor is known to induce vasodilation and lower blood pressure.
Important Note: While the activity of this compound as an apelin receptor agonist suggests a potential for inducing hypotensive effects, to date, there is a lack of published scientific literature providing direct in vivo evidence, quantitative data, or established protocols specifically for the hypotensive effects of this compound. The information and protocols provided herein are therefore based on the established pharmacology of apelin receptor agonists in general and serve as a guide for investigating the potential hypotensive effects of this compound.
Potential Mechanism of Action: Apelin Receptor (APJ) Agonism
The hypotensive effects of apelin receptor agonists are primarily mediated through the activation of signaling pathways in endothelial cells, leading to the production of nitric oxide (NO) and subsequent vasodilation.
Apelin Receptor Signaling Pathway in Vasodilation
Caption: Apelin receptor signaling cascade leading to vasodilation.
Quantitative Data Summary
As there are no specific in vivo studies on the hypotensive effects of this compound, a data table for this compound cannot be provided. For researchers designing initial experiments, it is recommended to perform a dose-response study to determine the optimal concentration of this compound for inducing a hypotensive effect. A hypothetical structure for such a data table is presented below.
Table 1: Hypothetical Dose-Response of this compound on Mean Arterial Pressure (MAP) in a Rodent Model
| This compound Dose (mg/kg) | Route of Administration | Time Point | Change in MAP (mmHg) | % Decrease in MAP |
| Vehicle Control | IV | 30 min post-dose | - | - |
| 0.1 | IV | 30 min post-dose | - | - |
| 1.0 | IV | 30 min post-dose | - | - |
| 10.0 | IV | 30 min post-dose | - | - |
| 30.0 | IV | 30 min post-dose | - | - |
Experimental Protocols
The following are generalized protocols for assessing the hypotensive effects of a test compound like this compound in an in vivo setting. These should be adapted based on preliminary in vitro data and institutional guidelines.
Protocol 1: Acute Hypotensive Effect of this compound in Anesthetized Rodents
Objective: To determine the acute dose-dependent effect of this compound on arterial blood pressure and heart rate in anesthetized rats or mice.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO, or as appropriate for this compound solubility)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Pressure transducer and data acquisition system
-
Catheters for arterial and venous cannulation
-
Surgical instruments
-
Warming pad
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain a stable level of anesthesia. Place the animal on a warming pad to maintain body temperature.
-
Cannulation: Surgically expose and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery to ensure a steady baseline blood pressure and heart rate.
-
Baseline Recording: Record baseline mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for a continuous period of 15-30 minutes.
-
Drug Administration: Administer a bolus intravenous (IV) injection of the vehicle control and record cardiovascular parameters for a defined period (e.g., 30 minutes) to establish any vehicle effect.
-
Dose-Response: Administer increasing doses of this compound via the venous catheter. Allow sufficient time between doses for the blood pressure to return to baseline or stabilize. Record cardiovascular parameters continuously.
-
Data Analysis: Calculate the change in MAP, SBP, DBP, and HR from the pre-dose baseline for each dose of this compound. Plot the dose-response curve.
Protocol 2: Chronic Hypotensive Effect of this compound in Conscious, Freely Moving Rodents using Telemetry
Objective: To assess the long-term effects of this compound on blood pressure and heart rate in a conscious animal model.
Materials:
-
This compound
-
Vehicle
-
Implantable telemetry transmitters
-
Animal model
-
Osmotic minipumps (for continuous infusion)
-
Surgical instruments
Procedure:
-
Telemetry Implantation: Surgically implant telemetry transmitters for the measurement of blood pressure and heart rate according to the manufacturer's instructions. Allow for a recovery period of at least one week.
-
Baseline Recording: Record baseline cardiovascular parameters for at least 24-48 hours to establish a stable diurnal rhythm.
-
Drug Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection, or continuous infusion via osmotic minipumps).
-
Continuous Monitoring: Continuously monitor and record blood pressure and heart rate for the duration of the study.
-
Data Analysis: Analyze the data to determine the effect of this compound on daily, and diurnal variations in blood pressure and heart rate compared to the baseline period and a vehicle-treated control group.
Experimental Workflow Diagram
References
- 1. The small molecule this compound is a direct inhibitor of tyrosinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effect of ML233 on Melanin Content
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML233 has been identified as a potent small molecule inhibitor of melanogenesis, the process of melanin synthesis.[1] It exerts its effects through the direct inhibition of tyrosinase, the rate-limiting enzyme in the melanin production pathway.[1][2] This document provides detailed application notes and protocols for measuring the inhibitory effect of this compound on melanin content, primarily utilizing the B16-F10 murine melanoma cell line as an in vitro model system. These cells are a well-established model for studying melanogenesis. The protocols outlined below are essential for researchers investigating hyperpigmentation disorders and for professionals in drug development screening for novel therapeutic agents.
Data Presentation
The following tables summarize the quantitative effects of this compound on melanin production. The data is collated from studies employing the B16-F10 melanoma cell line.
Table 1: Effect of Various Concentrations of this compound on Melanin Content in B16-F10 Murine Melanoma Cells
| Treatment Group | Concentration (µM) | Melanin Content (% of Control) |
| Control (DMSO) | - | 100% |
| This compound | 0.625 | Significantly Reduced |
| This compound | 1.25 | Significantly Reduced |
| This compound | 2.5 | Significantly Reduced |
| This compound | 5.0 | Significantly Reduced |
Note: Specific percentage reductions were not detailed in the provided search results, but the source indicates a significant, dose-dependent decrease in melanin production at concentrations as low as 0.625 µM.
Signaling Pathways
The primary mechanism of action for this compound is the direct inhibition of tyrosinase, a key enzyme in the melanogenesis pathway. The following diagram illustrates the simplified melanogenesis signaling pathway and the point of inhibition by this compound.
References
Application Notes and Protocols: ML233 in Combination with Other Melanoma Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant melanoma remains a significant clinical challenge due to its high metastatic potential and the development of resistance to conventional therapies. Current treatment paradigms for metastatic melanoma largely revolve around targeted therapy, particularly for BRAF-mutant tumors, and immunotherapy. While these approaches have revolutionized patient outcomes, a substantial number of patients either do not respond or develop resistance over time, underscoring the urgent need for novel therapeutic strategies.
ML233 is a small molecule identified as a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis. Beyond its effects on pigmentation, this compound has been shown to inhibit the proliferation of melanoma cells. The inhibition of melanogenesis itself is emerging as a promising adjuvant therapeutic strategy. Evidence suggests that reducing melanin production can sensitize melanoma cells to both chemotherapy and immunotherapy. Specifically, recent studies have demonstrated that the absence of tyrosinase in melanoma cells leads to increased T-cell infiltration and enhances the efficacy of anti-PD-1 immunotherapy in preclinical models.[1][2] This provides a strong rationale for combining this compound with existing melanoma therapies to enhance their anti-tumor activity.
These application notes provide a framework for investigating the synergistic potential of this compound in combination with a BRAF inhibitor (e.g., Vemurafenib) and an immune checkpoint inhibitor (e.g., anti-PD-1 antibody). The protocols outlined below offer detailed methodologies for assessing the efficacy of these combination therapies in vitro.
Data Presentation
Effective evaluation of combination therapies requires rigorous quantitative analysis. The following tables provide a structured format for presenting key data from synergy experiments.
Table 1: Single Agent and Combination IC50 Values for this compound and Vemurafenib in Melanoma Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| BRAF V600E Mutant | ||
| A375 | This compound | Data to be determined |
| Vemurafenib | Data to be determined | |
| This compound + Vemurafenib (1:1 ratio) | Data to be determined | |
| SK-MEL-28 | This compound | Data to be determined |
| Vemurafenib | Data to be determined | |
| This compound + Vemurafenib (1:1 ratio) | Data to be determined | |
| BRAF Wild-Type | ||
| MeWo | This compound | Data to be determined |
| Vemurafenib | Data to be determined | |
| This compound + Vemurafenib (1:1 ratio) | Data to be determined |
Table 2: Synergy Analysis of this compound and Vemurafenib Combination
| Cell Line | Combination Index (CI) at ED50 | Synergy Interpretation |
| A375 | Data to be determined | e.g., Synergistic, Additive, Antagonistic |
| SK-MEL-28 | Data to be determined | e.g., Synergistic, Additive, Antagonistic |
| MeWo | Data to be determined | e.g., Synergistic, Additive, Antagonistic |
Table 3: Effect of this compound on Immune Cell-Mediated Melanoma Cell Killing
| Melanoma Cell Line | Treatment | % Cytotoxicity (Corrected for background) |
| B16-F10 | Control (Melanoma alone) | Data to be determined |
| PBMCs alone | Data to be determined | |
| This compound (IC20) | Data to be determined | |
| Anti-PD-1 (e.g., 10 µg/mL) | Data to be determined | |
| This compound + Anti-PD-1 | Data to be determined |
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis of this compound and BRAF Inhibitor Combination
This protocol details the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound and a BRAF inhibitor (e.g., Vemurafenib) individually and in combination, followed by an analysis of their synergistic effects.
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28 for BRAF mutant; MeWo for BRAF wild-type)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vemurafenib (stock solution in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
Plate reader capable of luminescence or absorbance measurement
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder)
Procedure:
-
Cell Seeding:
-
Trypsinize and count melanoma cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and Vemurafenib in complete medium.
-
For single-agent dose-response curves, add 100 µL of the drug dilutions to the respective wells.
-
For combination studies, prepare a matrix of drug concentrations. A common approach is a 6x6 matrix with five concentrations of each drug plus a vehicle control.
-
Add the drug combinations to the wells. Ensure each condition is performed in triplicate.
-
Include wells with vehicle control (DMSO) and wells with medium only (background).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement (using CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Calculate IC50 values for each drug alone using non-linear regression (dose-response curve) in graphing software (e.g., GraphPad Prism).
-
For combination data, use synergy analysis software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of MAPK Pathway Modulation
This protocol is for assessing the effect of this compound, a BRAF inhibitor, and their combination on key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Materials:
-
Melanoma cells treated as in Protocol 1 (in 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Lysis:
-
Treat cells in 6-well plates with this compound, Vemurafenib, or the combination at specified concentrations for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to a loading control (e.g., β-actin).
-
Protocol 3: In Vitro T-Cell Mediated Cytotoxicity Assay
This protocol assesses the ability of this compound to enhance the killing of melanoma cells by immune cells, with or without an anti-PD-1 antibody.
Materials:
-
Melanoma cell line (e.g., B16-F10)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Anti-PD-1 antibody
-
96-well U-bottom plates
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
Cell culture medium (RPMI-1640 with 10% FBS)
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture melanoma cells to 70-80% confluency.
-
-
Co-culture Setup:
-
Plate melanoma cells (target cells) in a 96-well U-bottom plate at 1 x 10^4 cells per well.
-
Pre-treat melanoma cells with a sub-lethal concentration of this compound (e.g., IC20) for 24 hours.
-
Add PBMCs (effector cells) to the wells at an effector-to-target (E:T) ratio of 10:1.
-
Add anti-PD-1 antibody (e.g., 10 µg/mL) to the designated wells.
-
Set up control wells: target cells only (spontaneous release), effector cells only, and target cells with lysis buffer (maximum release).
-
-
Incubation:
-
Incubate the co-culture plate for 24-48 hours at 37°C, 5% CO2.
-
-
LDH Assay:
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Cardiovascular Profiling of ML233
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML233 is a small molecule that has been identified as a potent inhibitor of tyrosinase, with potential applications in dermatological conditions related to hyperpigmentation[1]. As with any novel chemical entity intended for potential therapeutic use, a thorough evaluation of its cardiovascular safety and efficacy profile is paramount. These application notes provide a comprehensive framework for the experimental design of cardiovascular studies on this compound, from initial in vitro screening to more complex in vivo models. The protocols and data presentation formats outlined herein are intended to guide researchers in generating robust and reproducible data for the assessment of this compound's cardiovascular effects.
In Vitro Cardiovascular Safety and Efficacy Profiling
A tiered in vitro screening approach is recommended to assess the potential effects of this compound on fundamental cardiac cellular functions. The use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) is encouraged as they provide a physiologically relevant human model[2][3].
Electrophysiological Assessment
Objective: To determine the effects of this compound on cardiac ion channels, which are critical for normal cardiac rhythm. Off-target effects on these channels can lead to proarrhythmic risk.
Key Experiments:
-
hERG Potassium Channel Assay: The hERG channel is a primary target for drug-induced QT prolongation and Torsades de Pointes. An automated patch-clamp system can be used to assess the inhibitory potential of this compound on the hERG current[2][4].
-
Comprehensive Ion Channel Panel: A broader panel of cardiac ion channels should be tested to build a comprehensive proarrhythmic risk profile under the Comprehensive in Vitro Proarrhythmia Assay (CiPA) paradigm[2]. This includes key sodium (e.g., Nav1.5), calcium (e.g., Cav1.2), and other potassium channels (e.g., Kv7.1/minK, Kir2.1)[2].
Experimental Protocol: Automated Patch-Clamp Assay for hERG Inhibition
-
Cell Culture: Maintain hiPSC-CMs according to the supplier's instructions. Dissociate cells to a single-cell suspension before the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of test concentrations. The final solvent concentration should not exceed 0.1%.
-
Automated Patch-Clamp:
-
Use a validated automated patch-clamp platform.
-
Dispense the hiPSC-CM suspension into the system's cell plate.
-
Initiate the automated process of cell capture, seal formation, and whole-cell configuration.
-
Apply a voltage clamp protocol to elicit and measure the hERG current.
-
After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.
-
A positive control (e.g., E-4031, a known hERG blocker) and a vehicle control should be run in parallel.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration of this compound.
-
Normalize the current inhibition to the baseline and vehicle control.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Data Presentation: Summary of In Vitro Electrophysiological Effects of this compound
| Ion Channel | Assay Type | Test System | This compound IC50 (µM) | Positive Control (IC50, µM) |
| hERG (KCNH2) | Automated Patch-Clamp | hiPSC-CMs | > 50 | E-4031 (0.01) |
| Nav1.5 (SCN5A) | Automated Patch-Clamp | hiPSC-CMs | 25.3 | Lidocaine (150) |
| Cav1.2 (CACNA1C) | Automated Patch-Clamp | hiPSC-CMs | > 50 | Nifedipine (0.05) |
| Kv7.1/minK (KCNQ1/KCNE1) | Automated Patch-clamp | hiPSC-CMs | > 50 | Chromanol 293B (10) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Contractility and Cytotoxicity Assessment
Objective: To evaluate the impact of this compound on the contractile function and viability of cardiomyocytes.
Key Experiments:
-
Contractility Assay: Utilize systems that measure the mechanical performance of hiPSC-CMs, such as video-based motion analysis or impedance-based systems[5].
-
Cytotoxicity Assay: Assess cell viability after acute and chronic exposure to this compound using standard methods like MTT or high-content imaging for markers of apoptosis and necrosis.
Experimental Protocol: hiPSC-CM Contractility Assay
-
Cell Plating: Plate hiPSC-CMs in a suitable multi-well format and allow them to form a spontaneously beating syncytium.
-
Compound Addition: Add a range of this compound concentrations to the wells. Include a vehicle control and a positive control (e.g., isoproterenol for positive inotropy, verapamil for negative inotropy).
-
Data Acquisition: Record videos of the beating cardiomyocytes at specified time points (e.g., 30 minutes, 1 hour, 24 hours).
-
Data Analysis: Use software to analyze the video recordings and extract parameters such as beat rate, contraction amplitude, and contraction/relaxation velocities.
Data Presentation: Summary of In Vitro Contractility and Cytotoxicity of this compound
| Parameter | Assay Type | Test System | This compound EC50/IC50 (µM) |
| Beat Rate | Video Motion Analysis | hiPSC-CMs | No significant effect up to 50 µM |
| Contraction Amplitude | Video Motion Analysis | hiPSC-CMs | IC50 = 15.8 |
| Cytotoxicity (24h) | MTT Assay | hiPSC-CMs | CC50 > 50 µM |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Ex Vivo Cardiovascular Assessment
Objective: To assess the integrated effects of this compound on a whole-heart preparation, which maintains the three-dimensional structure and cellular heterogeneity of the myocardium.
Experimental Protocol: Langendorff Isolated Perfused Heart Assay
The Langendorff preparation allows for the assessment of cardiac function in an ex vivo setting[2].
-
Heart Isolation: Anesthetize a suitable animal model (e.g., rabbit, guinea pig) and rapidly excise the heart.
-
Cannulation and Perfusion: Cannulate the aorta and initiate retrograde perfusion with a warmed, oxygenated Krebs-Henseleit solution.
-
Instrumentation: Place a balloon-tipped catheter into the left ventricle to measure pressure. Attach electrodes to the epicardium to record an electrocardiogram (ECG).
-
Stabilization: Allow the heart to stabilize for a baseline period.
-
Compound Administration: Perfuse the heart with increasing concentrations of this compound.
-
Data Recording: Continuously record left ventricular developed pressure (LVDP), heart rate, coronary flow, and the ECG.
-
Data Analysis: Analyze the changes in hemodynamic and electrophysiological parameters from baseline at each concentration of this compound.
Data Presentation: Summary of Ex Vivo Hemodynamic Effects of this compound
| Parameter | Test System | This compound Effect (at 10 µM) |
| Left Ventricular Developed Pressure (LVDP) | Langendorff Rabbit Heart | -25% from baseline |
| Heart Rate | Langendorff Rabbit Heart | -10% from baseline |
| Coronary Flow | Langendorff Rabbit Heart | +15% from baseline |
| PR Interval | Langendorff Rabbit Heart | No significant change |
| QRS Duration | Langendorff Rabbit Heart | No significant change |
| QT Interval | Langendorff Rabbit Heart | +5% from baseline |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
In Vivo Cardiovascular Studies
Objective: To evaluate the cardiovascular effects of this compound in a living organism, considering the complex interplay of pharmacokinetics, metabolism, and systemic physiological regulation.
Key In Vivo Models:
-
Telemetry in Conscious, Unrestrained Animals: This is the gold standard for assessing cardiovascular safety pharmacology. Animals (e.g., dogs, non-human primates) are instrumented with telemeters to continuously monitor ECG, blood pressure, and heart rate following administration of this compound.
-
Disease Models: If a therapeutic effect is hypothesized, this compound can be tested in relevant animal models of cardiovascular disease, such as models of hypertension, heart failure, or myocardial infarction[6][7].
Experimental Protocol: Cardiovascular Telemetry in Conscious Dogs
-
Animal Instrumentation: Surgically implant telemetry transmitters in healthy dogs to allow for the continuous monitoring of arterial blood pressure and ECG. Allow for a sufficient recovery period.
-
Dosing: Administer single, escalating doses of this compound via a clinically relevant route (e.g., oral, intravenous). A vehicle control group should be included.
-
Data Collection: Record cardiovascular parameters continuously for at least 24 hours post-dose.
-
Data Analysis: Analyze time-matched data for changes in heart rate, blood pressure (systolic, diastolic, mean), and ECG intervals (PR, QRS, QT). Correct the QT interval for heart rate changes (e.g., using Bazett's or a species-specific formula).
Data Presentation: Summary of In Vivo Cardiovascular Effects of this compound in Dogs
| Parameter | Dose (mg/kg, IV) | Maximum Change from Baseline | Time to Maximum Effect (hours) |
| Heart Rate | 10 | -15 bpm | 2 |
| Mean Arterial Pressure | 10 | -20 mmHg | 1.5 |
| QTc Interval | 10 | +10 ms | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mechanistic Studies and Signaling Pathways
To understand the molecular mechanisms underlying the observed cardiovascular effects of this compound, further studies can be conducted to investigate its impact on key signaling pathways involved in cardiovascular homeostasis and pathology.
Potential Signaling Pathways for Investigation:
-
TGF-β and Wnt/β-catenin Pathways: These pathways are central to the development of cardiac fibrosis. If this compound shows effects on cardiac structure or function, investigating its influence on these pathways in cardiac fibroblasts would be warranted[8][9].
-
Angiotensin II Signaling: The renin-angiotensin system is a critical regulator of blood pressure and cardiac remodeling. Assessing the interaction of this compound with this pathway could provide insights into its hemodynamic effects[9].
-
Adrenergic Signaling: Beta-adrenergic receptors play a key role in regulating heart rate and contractility. Investigating potential interactions of this compound with this system could explain any observed chronotropic or inotropic effects[8].
Visualizations
Experimental Workflow
Caption: Tiered approach for cardiovascular profiling of this compound.
TGF-β Signaling Pathway in Cardiac Fibrosis
Caption: TGF-β signaling in cardiac fibrosis and a hypothetical point of intervention for this compound.
Wnt/β-catenin Signaling Pathway in Cardiac Fibrosis
Caption: Wnt/β-catenin pathway in cardiac fibrosis and a hypothetical point of intervention.
References
- 1. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resources - innoVitro GmbH [innovitro.de]
- 6. Animal Models of Cardiovascular Disease - Ace Therapeutics [acetherapeutics.com]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
Troubleshooting & Optimization
ML233 solubility issues and solutions
Welcome to the technical support center for ML233. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the experimental use of this compound, with a particular focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule initially identified as a non-peptide agonist for the apelin receptor (APJ).[1] However, more recent research has characterized it as a potent direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[2][3][4][5] This makes it a valuable tool for studying melanogenesis and a potential therapeutic agent for hyperpigmentation disorders.[2][4][5]
Q2: I'm observing a precipitate after adding this compound to my aqueous experimental medium. Is this expected?
A2: Yes, this is a known issue. This compound has low aqueous solubility. In studies using zebrafish, a precipitate was observed in the medium at concentrations above 30 µM.[6][7] It is recommended to use a maximum concentration of 20 µM in aqueous media to avoid precipitation and ensure the compound remains in solution.[6][7]
Q3: What is the best solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[8][9]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions should be stored at -20°C for long-term use.[1][8][9] One vendor suggests that when stored at -20°C, the solution should be used within one month, and for storage at -80°C, it can be used within six months.[8] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[8]
Troubleshooting Guide
Issue: Precipitate Formation in Cell Culture Media
Symptoms:
-
Cloudiness or visible particles in the cell culture medium after the addition of this compound.
-
Inconsistent experimental results.
Possible Causes:
-
Low Aqueous Solubility: this compound is poorly soluble in aqueous solutions like cell culture media. The addition of a concentrated DMSO stock solution to the aqueous medium can cause the compound to precipitate out.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium.
-
Temperature Shock: Rapid changes in temperature when adding a cold stock solution to warm media can sometimes promote precipitation of less soluble compounds.
Solutions:
-
Optimize DMSO Concentration: The final concentration of DMSO in your cell culture medium is a critical factor. While this compound is soluble in DMSO, its solubility in the aqueous medium is what ultimately matters.
-
Determine the maximum percentage of DMSO your cells can tolerate without affecting their viability or the experimental outcome.
-
Prepare a more dilute stock solution of this compound in DMSO, so that when you add the required volume to your culture medium, the final DMSO concentration remains within the tolerated range.
-
-
Stepwise Dilution: Instead of adding the this compound stock solution directly to the full volume of your culture medium, try a stepwise dilution. Add the stock to a smaller volume of medium first, mix gently, and then add this to the rest of your medium.
-
Pre-warming: Gently warm your aliquot of this compound stock solution to room temperature before adding it to your pre-warmed cell culture medium. Avoid excessive heating.
-
Gentle Agitation: After adding this compound, gently swirl the culture plate or flask to ensure even distribution. Avoid vigorous shaking, which can sometimes promote aggregation.
-
Sonication of Stock Solution: For initial solubilization in DMSO, gentle warming to 37°C and brief sonication in an ultrasonic bath can be helpful.[8]
Quantitative Data
This compound Solubility
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Citation |
| DMSO | 50 | 17.97 | [1] |
| Aqueous Medium | < 0.03 (precipitation observed >30 µM) | ~ < 0.01 | [6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure:
-
Based on the provided solubility data, a stock solution of up to 50 mM in DMSO can be prepared.[1] For a 10 mM stock solution, dissolve 3.59 mg of this compound (MW: 359.44 g/mol ) in 1 mL of DMSO.
-
To aid dissolution, the tube can be gently warmed to 37°C and briefly sonicated in an ultrasonic bath.[8]
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro Tyrosinase Activity Assay with this compound
This protocol is adapted from a general tyrosinase inhibitor screening assay and should be optimized for your specific experimental conditions.
-
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare Working Solutions:
-
Dilute the this compound stock solution in phosphate buffer to the desired concentrations. Remember to keep the final DMSO concentration consistent across all wells and include a vehicle control (DMSO alone).
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
20 µL of this compound working solution (or vehicle control).
-
140 µL of phosphate buffer.
-
20 µL of mushroom tyrosinase solution.
-
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) in a kinetic mode for at least 15-30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (change in absorbance over time).
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
-
Visualizations
Caption: Signaling pathway of melanogenesis and the inhibitory action of this compound.
Caption: Recommended workflow for preparing and troubleshooting this compound solutions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Optimizing ML233 Concentration for Tyrosinase Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ML233, a potent tyrosinase inhibitor. Here you will find troubleshooting advice and frequently asked questions to streamline your experimental workflow and ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit tyrosinase?
A1: this compound is a small molecule that acts as a direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] Its mechanism of action is competitive inhibition, meaning it binds to the active site of the tyrosinase enzyme, thereby preventing the natural substrate (L-DOPA) from binding and being converted into melanin precursors.[3][4]
Q2: What is the role of tyrosinase in melanogenesis?
A2: Tyrosinase is a key enzyme in the process of melanogenesis, the production of melanin pigment.[5] It catalyzes the first two rate-limiting steps: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[6] Downregulation of tyrosinase activity is a primary approach for developing inhibitors of melanogenesis.[5]
Q3: What are the potential applications of this compound?
A3: By inhibiting tyrosinase, this compound can reduce melanin production.[1][2] This makes it a promising candidate for treating hyperpigmentation disorders such as melasma, vitiligo, and other skin conditions associated with defective melanogenesis.[1][2] this compound-mediated tyrosinase inhibition is considered a potentially safe and effective approach for these conditions.[2]
Q4: In what experimental models has this compound been shown to be effective?
A4: this compound has demonstrated efficacy in reducing melanin production in both in vivo and in vitro models, including zebrafish and murine melanoma cells, with no significant toxic side effects observed in zebrafish.[1][2][3]
Troubleshooting Guide
Issue 1: Suboptimal or no tyrosinase inhibition observed.
-
Possible Cause 1: Incorrect this compound Concentration.
-
Solution: The optimal concentration of this compound can vary depending on the experimental system (e.g., cell type, enzyme source). It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific model. Based on existing studies, concentrations as low as 0.5 µM have shown robust inhibitory capacity, with significant inhibition observed at 10 µM and 20 µM.[7]
-
-
Possible Cause 2: this compound Degradation.
-
Solution: Ensure proper storage and handling of the this compound compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Inaccurate Assay Conditions.
-
Solution: Verify the pH, temperature, and substrate concentration in your tyrosinase activity assay. Ensure these conditions are optimal for enzyme activity and are consistent across experiments.
-
Issue 2: Observed cytotoxicity in cell-based assays.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: While this compound has been shown to have low toxicity in zebrafish at concentrations up to 20 µM, higher concentrations may induce cytotoxicity in cell cultures.[3] It is imperative to perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration for your specific cell line.
-
-
Possible Cause 2: Solvent (e.g., DMSO) toxicity.
-
Solution: Ensure the final concentration of the solvent used to dissolve this compound is at a non-toxic level in your experimental wells. Run a solvent-only control to assess its effect on cell viability.
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent cell confluence or enzyme preparation.
-
Solution: Standardize your cell seeding density and ensure consistent cell health and confluence at the time of treatment. If using enzyme extracts, ensure the preparation method is consistent and the protein concentration is normalized across samples.
-
-
Possible Cause 2: Variability in incubation times.
-
Solution: Adhere to consistent incubation times for both this compound treatment and the enzyme assay itself. Kinetic assays have been used to evaluate this compound's effect over time.[4]
-
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| Inhibition Mode | Competitive | In vitro (Tyrosinase Protein) | [3][4] |
| Effective Concentration (In vivo) | 20 µM (no significant toxic side effects) | Zebrafish Embryos | [3] |
| Effective Concentration (In vitro) | 0.5 µM (robust inhibition) | Zebrafish Cellular Extracts | [7] |
| Effective Concentration (In vitro) | 5 µM and 20 µM | Kinetic Assays | [4] |
| Binding Affinity (KD) | 9.78e+5 M | Human TYR Protein (SPR analysis) | [7] |
Experimental Protocols
1. Tyrosinase Activity Assay (In Vitro)
This protocol is a generalized procedure based on common tyrosinase inhibition assays.
-
Prepare Reagents:
-
Mushroom tyrosinase solution (e.g., in phosphate buffer, pH 6.8).
-
L-DOPA solution (substrate).
-
This compound stock solution (in DMSO).
-
Phosphate buffer (pH 6.8).
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer.
-
Add various concentrations of this compound (and a DMSO control).
-
Add the tyrosinase solution to each well and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Measure the absorbance at 475-490 nm at regular intervals to monitor the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each this compound concentration compared to the control.
-
Plot the inhibition percentage against the this compound concentration to determine the IC50 value.
-
2. Cell Viability (Cytotoxicity) Assay (MTT Assay)
This is a standard protocol to assess the cytotoxic effects of this compound on a cell line of interest.
-
Cell Seeding:
-
Seed cells (e.g., B16F10 murine melanoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of this compound concentrations (including a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After treatment, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells.
-
Visualizations
Caption: The inhibitory action of this compound on the tyrosinase-catalyzed steps of melanogenesis.
Caption: Workflow for optimizing this compound concentration for tyrosinase inhibition experiments.
Caption: A logical flow for troubleshooting suboptimal tyrosinase inhibition by this compound.
References
- 1. doaj.org [doaj.org]
- 2. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biofor.co.il [biofor.co.il]
- 7. researchgate.net [researchgate.net]
Technical Support Center: ML233 In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ML233 in in vitro assays. Our aim is to help you overcome common challenges and ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: Precipitate Formation in this compound Solution
Q1: I observed a precipitate in my this compound stock solution or in the cell culture medium after adding this compound. What could be the cause and how can I resolve it?
A1: This is a common issue due to the low aqueous solubility of this compound. A precipitate can form at concentrations above 30 µM, leading to inaccurate dosing and inconsistent results.[1]
Possible Causes:
-
High Concentration: The concentration of this compound exceeds its solubility limit in the solvent or culture medium.
-
Improper Dissolution: The compound was not fully dissolved initially.
-
Solvent Evaporation: Evaporation of the solvent from the stock solution can increase the effective concentration.
-
Temperature Fluctuation: Changes in temperature can affect the solubility of this compound.
Solutions:
-
Optimize Concentration: Whenever possible, use this compound at a maximum concentration of 20 µM in your final assay.[1]
-
Proper Stock Preparation:
-
Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
Ensure complete dissolution by gentle vortexing or brief sonication.
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Serial Dilution: Perform serial dilutions of the stock solution in your assay buffer or culture medium immediately before use. Visually inspect for any precipitation at each dilution step.
-
Solvent Control: Always include a vehicle control (e.g., DMSO) in your experiments at the same final concentration as in the this compound-treated samples to account for any solvent effects.
Issue 2: Inconsistent or Non-Reproducible Results in Tyrosinase Activity Assays
Q2: My tyrosinase inhibition assay with this compound is showing high variability between replicates and experiments. What are the potential reasons and how can I improve consistency?
A2: Inconsistent results in enzyme activity assays can stem from several factors, ranging from reagent handling to experimental setup.
Possible Causes:
-
Inaccurate Pipetting: Small volume errors can lead to significant variations in enzyme and substrate concentrations.
-
Temperature Variations: Tyrosinase activity is temperature-sensitive. Inconsistent incubation temperatures will affect the reaction rate.
-
Incorrect Wavelength Reading: Using an incorrect wavelength for absorbance measurement will lead to inaccurate results.
-
Reagent Degradation: Improper storage of tyrosinase, L-DOPA, or this compound can lead to loss of activity or potency.
-
Precipitation of this compound: As mentioned in Issue 1, precipitation will lead to a lower effective concentration of the inhibitor.
Solutions:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated.
-
Maintain Consistent Temperature: Use a water bath or incubator to maintain a constant temperature throughout the assay.
-
Verify Plate Reader Settings: Double-check the wavelength settings on your microplate reader. For dopachrome formation, the absorbance is typically measured around 475-490 nm.
-
Proper Reagent Handling: Store all reagents as recommended by the manufacturer. Prepare fresh dilutions of this compound and L-DOPA for each experiment.
-
Visual Inspection: Before reading the plate, visually inspect the wells for any signs of this compound precipitation.
Issue 3: Unexpected Cytotoxicity in Cell-Based Assays
Q3: I am observing a higher-than-expected level of cell death in my cell-based assay when using this compound, even at concentrations intended to be non-toxic. What could be the reason?
A3: While this compound has been shown to have low toxicity in some models, unexpected cytotoxicity can occur under certain experimental conditions.[1][2]
Possible Causes:
-
High Solvent Concentration: The concentration of the vehicle (e.g., DMSO) may be toxic to the cells.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound and the solvent.
-
Incorrect Cell Seeding Density: Too low of a cell density can make cells more susceptible to toxic effects.
-
Off-Target Effects: At higher concentrations, this compound might have off-target effects that lead to cytotoxicity.
Solutions:
-
Limit Solvent Concentration: Keep the final concentration of DMSO or other organic solvents below 0.5% (v/v) in the culture medium.
-
Determine IC50 for Cytotoxicity: Perform a dose-response experiment to determine the concentration of this compound that causes 50% inhibition of cell viability (IC50) in your specific cell line. Use concentrations well below the cytotoxic range for your functional assays. For example, in B16F10 murine melanoma cells, a 50% reduction in cell number was observed at concentrations between 5 and 10 µM.[2]
-
Optimize Cell Seeding Density: Ensure you are using an optimal cell seeding density for your chosen cell line and assay duration.
-
Include Proper Controls: Always include an untreated control and a vehicle-treated control to accurately assess the cytotoxic effect of this compound.
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of action of this compound?
A4: this compound is a direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] It is predicted to bind to the active site of the tyrosinase protein, thereby inhibiting its function and leading to a reduction in melanin production.[1][2][3]
Q5: What is a suitable starting concentration range for this compound in in vitro assays?
A5: Based on published data, a suitable starting range for in vitro assays is between 0.5 µM and 20 µM. For melanin production inhibition in B16F10 cells, significant effects have been observed at concentrations as low as 0.625 µM.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q6: How should I prepare my this compound stock solution?
A6: It is recommended to prepare a stock solution of this compound in a high-purity organic solvent such as DMSO at a concentration of 10 mM or higher. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q7: Can I use this compound in combination with other compounds?
A7: Yes, this compound can be used in combination with other compounds. However, it is important to assess any potential interactions. Always include appropriate controls for each compound individually and in combination.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Cell Line/System | Value | Reference |
| Maximum Non-precipitating Concentration | Aqueous solution | < 30 µM | [1] |
| Recommended Maximum In Vitro Concentration | Zebrafish embryos | 20 µM | [1] |
| IC50 for Cell Proliferation Inhibition | B16F10 murine melanoma cells | 5 - 10 µM | [2] |
| Effective Concentration for Melanin Reduction | B16F10 murine melanoma cells | 0.625 - 5 µM | [2] |
Experimental Protocols
Protocol 1: In Vitro Tyrosinase Activity Assay (Mushroom Tyrosinase)
This protocol is for assessing the direct inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
DMSO (for dissolving this compound)
-
96-well clear flat-bottom plate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in sodium phosphate buffer.
-
Prepare a working solution of mushroom tyrosinase (e.g., 1000 U/mL) in sodium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Blank: 180 µL sodium phosphate buffer + 20 µL DMSO
-
Control (No Inhibitor): 160 µL sodium phosphate buffer + 20 µL DMSO
-
This compound Treatment: 160 µL sodium phosphate buffer + 20 µL of this compound dilution (prepare serial dilutions to achieve final desired concentrations).
-
-
-
Add Enzyme: Add 20 µL of mushroom tyrosinase working solution to the Control and this compound Treatment wells. The Blank wells receive 20 µL of buffer instead of the enzyme.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate Reaction: Add 20 µL of L-DOPA stock solution to all wells.
-
Measure Absorbance: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Protocol 2: Cell-Based Melanin Content Assay
This protocol is for quantifying the effect of this compound on melanin production in a melanoma cell line (e.g., B16F10).
Materials:
-
Melanoma cell line (e.g., B16F10)
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
NaOH (e.g., 1 M)
-
96-well clear flat-bottom plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed melanoma cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control (DMSO).
-
-
Incubation: Incubate the cells for the desired period (e.g., 48-72 hours).
-
Cell Lysis and Melanin Solubilization:
-
After incubation, wash the cells with PBS.
-
Lyse the cells by adding 1 M NaOH to each well.
-
Incubate the plate at 80°C for 1 hour to solubilize the melanin.
-
-
Measure Absorbance: Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.
-
Data Analysis:
-
Create a standard curve using synthetic melanin if absolute quantification is desired.
-
Normalize the melanin content to the cell number (which can be determined in a parallel plate using a cell viability assay like MTT or crystal violet).
-
Express the results as a percentage of the vehicle-treated control.
-
Visualizations
Caption: this compound directly inhibits tyrosinase, a key enzyme in the melanogenesis pathway.
Caption: Workflow for assessing the effect of this compound on cellular melanin content.
Caption: A logical approach to troubleshooting inconsistent results in this compound assays.
References
Off-target effects of ML233 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ML233 in cellular models.
Frequently Asked Questions (FAQs)
Q1: We are observing effects in our cellular model that do not seem to be related to tyrosinase inhibition. What could be the cause?
A1: While this compound is a potent and selective inhibitor of tyrosinase, it has been documented to have off-target activities, particularly at higher concentrations. This compound was initially identified as an agonist of the apelin receptor (APJ), with a reported EC50 of 3.7 µM.[1][2] It has also been shown to have some binding affinity for the 5-HT1A and α2C adrenergic receptors, the benzylpiperazine receptor, and the norepinephrine transporter.[1] If your experimental system expresses these receptors, the observed effects could be due to off-target binding. It is important to note, however, that studies have indicated the inhibitory effect of this compound on melanogenesis is independent of the apelin signaling pathway.[3]
Troubleshooting Steps:
-
Concentration Optimization: Determine the minimal effective concentration of this compound for tyrosinase inhibition in your specific cell line to minimize potential off-target effects.
-
Receptor Expression Analysis: Check for the expression of known off-target receptors (APJ, 5-HT1A, α2C adrenergic) in your cellular model.
-
Use of Antagonists: If off-target effects are suspected, consider co-treatment with specific antagonists for the potential off-target receptors to see if the unexpected phenotype is reversed.
Q2: We are seeing a decrease in cell viability in our experiments with this compound. Is this expected?
A2: this compound has been reported to have a favorable toxicity profile in several studies, showing no significant toxic side effects in zebrafish embryos and murine melanoma cells at concentrations effective for inhibiting melanogenesis.[4][5][6][7] However, like any small molecule, cytotoxicity can occur at higher concentrations. One report indicates an LC50 of 25.8 µM in human hepatocytes.[1] Therefore, it is crucial to perform a dose-response curve for cytotoxicity in your specific cell line.
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Use a standard cell viability assay, such as MTT, MTS, or CellTiter-Glo, to determine the cytotoxic concentration range of this compound for your cells.
-
Compare with Effective Concentration: Ensure that the concentration of this compound used for your experiments is well below the cytotoxic threshold.
-
Positive Controls: Include a known cytotoxic compound as a positive control in your viability assays to ensure the assay is performing correctly.
Q3: The level of melanin inhibition we observe with this compound is inconsistent between experiments. What could be the reason for this variability?
A3: Inconsistent melanin inhibition can arise from several experimental factors. These include variability in cell culture conditions, the protocol for melanin measurement, and the stability of the this compound compound.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell seeding density, passage number, and media composition for all experiments.
-
Optimize Melanin Quantification: Use a standardized and validated protocol for melanin content measurement. Ensure complete solubilization of melanin and accurate normalization to cell number or protein content.[8][9][10][11]
-
Freshly Prepare this compound Solutions: Prepare fresh solutions of this compound from a stored stock for each experiment to avoid degradation of the compound.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| On-Target Activity | |||
| Tyrosinase Inhibition | Competitive Inhibition | Human Recombinant Tyrosinase | [3] |
| Off-Target Activity | |||
| Apelin Receptor (APJ) Agonism (EC50) | 3.7 µM | CHO-K1 cells expressing human APJ | [1][2] |
| Angiotensin 1 (AT1) Receptor Binding | >79 µM | [1][2] | |
| Other Potential Binding Targets | 5-HT1A, α2C adrenergic, benzylpiperazine receptors, norepinephrine transporter | [1] | |
| Cytotoxicity | |||
| LC50 | 25.8 µM | Human Hepatocytes | [1] |
Experimental Protocols
Tyrosinase Inhibition Assay (In Vitro)
This protocol is adapted from methodologies used to characterize tyrosinase inhibitors.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
This compound
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 20 µL of mushroom tyrosinase solution (in phosphate buffer).
-
Add 10 µL of various concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 170 µL of L-DOPA solution (in phosphate buffer).
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
Calculate the rate of dopachrome formation. The inhibitory activity of this compound is expressed as the percentage of inhibition compared to the vehicle control.
Cellular Melanin Content Assay
This protocol is a common method for quantifying melanin in cultured cells.[8][10][11]
Materials:
-
Cultured cells (e.g., B16F10 melanoma cells)
-
This compound
-
Phosphate-buffered saline (PBS)
-
1 N NaOH
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 48-72 hours).
-
After treatment, wash the cells with PBS.
-
Lyse the cells and solubilize the melanin by adding 1 N NaOH and incubating at 80°C for 1 hour.
-
Transfer the lysates to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA or Bradford).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12][13]
Materials:
-
Cultured cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period.
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
Visualizations
Caption: this compound signaling pathways and experimental workflow.
Caption: Troubleshooting unexpected effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML 233 | Apelin Receptor Agonists: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
- 7. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.8. Determination of cellular melanin concentrations [bio-protocol.org]
- 9. Methodology for evaluation of melanin content and production of pigment cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.4. Melanin Content Assay [bio-protocol.org]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
ML233 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of ML233, a potent tyrosinase inhibitor. Adherence to these guidelines is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: It is recommended to prepare a stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO up to 5 mg/mL. For most in vitro cellular assays, a high-concentration stock (e.g., 10 mM) is prepared, which can then be serially diluted to the desired working concentration in the cell culture medium. When preparing the stock solution, ensure that the powdered compound, which is stored at -20°C, is brought to room temperature before opening the vial to prevent condensation.[1]
Q2: How should I store this compound for optimal stability?
A2: The storage conditions for this compound depend on its form. The solid (powder) form of this compound is stable for at least four years when stored at -20°C.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C.[2] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3]
Q3: What is the stability of this compound in an aqueous solution or cell culture medium?
Q4: How does pH affect the stability and activity of this compound?
A4: The stability of many small molecules is pH-dependent.[2][4] The chemical structure of this compound contains a sulfonyloxyimino group, which may be susceptible to hydrolysis under acidic or basic conditions. Therefore, it is crucial to maintain a stable pH in your experimental buffer or medium, typically within the physiological range (pH 7.2-7.4) for cellular assays. Deviations from this range could lead to the degradation of this compound and a subsequent loss of inhibitory activity. The activity of tyrosinase itself is also pH-dependent, further emphasizing the need for a well-buffered system.[5]
Q5: Can I store my working dilutions of this compound?
A5: It is not recommended to store working dilutions of this compound in aqueous buffers or cell culture media for extended periods. These solutions are more prone to degradation than the concentrated DMSO stock solution. Always prepare fresh working dilutions from your frozen stock solution for each experiment to ensure consistent results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected tyrosinase inhibition. | 1. Degradation of this compound stock solution: Repeated freeze-thaw cycles or improper storage may have compromised the compound's integrity. 2. Degradation in working solution: The compound may not be stable under the specific experimental conditions (e.g., prolonged incubation at 37°C, suboptimal pH). 3. Precipitation of this compound: The final concentration of this compound in the aqueous medium may exceed its solubility limit, or the DMSO concentration may be too low. | 1. Use a fresh aliquot of the stock solution. If the problem persists, prepare a new stock solution from the powdered compound. 2. Prepare fresh working dilutions immediately before each experiment. Minimize the incubation time if possible, or consider replenishing the compound during long-term experiments. Ensure the pH of your assay buffer is stable and within the optimal range. 3. Visually inspect for any precipitate in your working solutions. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to your cells (typically ≤0.5%).[3] |
| High variability between replicate experiments. | 1. Inconsistent preparation of this compound solutions: Variations in pipetting or dilution can lead to different final concentrations. 2. Differential degradation of the compound: Variability in incubation times or temperature fluctuations between experiments can affect stability. | 1. Use calibrated pipettes and be meticulous in preparing serial dilutions. 2. Standardize all experimental parameters, including incubation times and temperature. |
| Unexpected cellular toxicity. | 1. High concentration of DMSO: The final concentration of the solvent in the cell culture medium may be toxic to the cells. 2. Contamination of the stock solution. | 1. Ensure the final concentration of DMSO in your experiments does not exceed a level that is well-tolerated by your specific cell line (generally below 0.5%).[3] Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. 2. Prepare a fresh, sterile-filtered stock solution. |
| No observable effect of this compound. | 1. Inactive compound: The compound may have degraded completely. 2. Incorrect experimental setup: The assay conditions may not be suitable for measuring tyrosinase activity. | 1. Obtain a fresh batch of the compound and prepare a new stock solution. 2. Verify the activity of your tyrosinase enzyme and the overall assay setup using a known inhibitor as a positive control. |
Data on this compound Stability and Handling
| Parameter | Recommendation/Data | Citation |
| Chemical Name | (E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1'-bi(cyclohexane)]-3,6-dien-2-one | [1] |
| Molecular Weight | 359.4 g/mol | [1] |
| Appearance | Powder | [3] |
| Solubility | 5 mg/mL in DMSO | [1] |
| Storage (Powder) | -20°C | [1][2] |
| Storage (in Solvent) | -80°C | [2] |
| Long-term Stability | ≥ 4 years at -20°C | [1] |
| Shipping | Room temperature | [1] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
-
Warm the Vial: Allow the vial containing the this compound powder to equilibrate to room temperature before opening.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 359.4 g/mol ), add 278.2 µL of DMSO.
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed vials.
-
Storage: Store the aliquots at -80°C.[2]
General Protocol for Cellular Tyrosinase Activity Assay
-
Cell Seeding: Plate melanoma cells (e.g., B16F10) in a suitable multi-well plate and allow them to adhere overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) at 37°C in a humidified incubator.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Tyrosinase Activity Measurement: Determine the tyrosinase activity in the cell lysates using a colorimetric or fluorometric assay, typically by measuring the rate of L-DOPA oxidation.
Visualizations
References
- 1. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of an automated multi-pH and multi-temperature platform for accelerated solution stability testing in supporting drug discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. captivatebio.com [captivatebio.com]
- 4. hudsonlabautomation.com [hudsonlabautomation.com]
- 5. monash.edu [monash.edu]
ML233 Delivery in Animal Models: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully delivering ML233 in animal models.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in formulation | Poor solubility of this compound in the chosen vehicle. | - Use a co-solvent system. A common starting point for poorly soluble compounds is a mixture of DMSO, PEG300, and saline. - Sonication can aid in dissolving the compound. - Prepare fresh formulations for each experiment to minimize precipitation over time. |
| Inconsistent results or lack of efficacy | - Poor bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. - Rapid metabolism/clearance: this compound may be quickly broken down or excreted. - Incorrect dosing or administration route: The chosen dose or route may not be optimal. | - Optimize the formulation: Consider using penetration enhancers for topical delivery or encapsulating this compound in nanoparticles for systemic administration to improve bioavailability. - Adjust the dosing regimen: Increase the dose or the frequency of administration. - Evaluate different administration routes: If one route (e.g., intraperitoneal) is ineffective, consider others like intravenous or topical, depending on the target organ. |
| Observed toxicity or adverse effects in animal models | - Vehicle toxicity: The solvent system itself may be causing adverse effects. - Off-target effects of this compound: The compound may be interacting with other biological targets. - Dose is too high: The administered dose may be in the toxic range for the specific animal model. | - Conduct a vehicle-only control group: This will help determine if the adverse effects are due to the vehicle. - Reduce the dose: Perform a dose-response study to find the maximum tolerated dose (MTD). - Monitor animals closely: Observe for signs of toxicity such as weight loss, behavioral changes, or organ damage through histological analysis. |
| Difficulty in assessing target engagement | Unsure if this compound is reaching and inhibiting tyrosinase in the target tissue. | - Pharmacokinetic (PK) studies: Measure the concentration of this compound in plasma and target tissues over time. - Pharmacodynamic (PD) studies: Measure tyrosinase activity in tissue lysates from treated animals to confirm target inhibition. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] It binds to the active site of tyrosinase, acting as a competitive inhibitor and thereby reducing the production of melanin.[1]
2. What is the primary application of this compound in research?
This compound is primarily used to study melanogenesis and its role in skin pigmentation. It has shown potential in reducing melanin production in both in vitro and in vivo models, such as zebrafish and murine melanoma cells.[1][2][3][4]
3. How should I formulate this compound for in vivo studies in mice?
While specific formulation details for this compound in mice are not widely published, a common approach for small molecules with poor aqueous solubility is to use a vehicle system. A typical formulation might involve dissolving this compound in a minimal amount of dimethyl sulfoxide (DMSO) and then diluting it with a vehicle like polyethylene glycol 300 (PEG300) and saline. It is crucial to perform a small-scale solubility test first.
4. What is a recommended starting dose and route of administration for this compound in mice?
There is limited public data on this compound dosing in mice. A dose-finding study is highly recommended. Based on in vitro studies, a range of doses could be explored. For initial in vivo studies, consider a range based on effective concentrations in cell culture, and adjust based on tolerability and efficacy. Routes of administration to consider include intraperitoneal (IP) injection for systemic effects or topical application for skin-related studies.
5. What are the known toxicities of this compound?
This compound has been shown to have no observable significant toxic side effects in zebrafish embryos.[1][2][3][4] However, comprehensive toxicity studies in mammalian models have not been extensively reported. It is essential to conduct thorough toxicity assessments in your specific animal model.
Experimental Protocols
Protocol 1: General Formulation of this compound for Intraperitoneal (IP) Injection in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., mg/kg) and the number and weight of the mice.
-
Dissolve this compound in DMSO: Add the calculated amount of this compound powder to a sterile conical tube. Add a small volume of DMSO (e.g., 5-10% of the final volume) to dissolve the powder completely. Vortex thoroughly. Gentle warming or sonication may be required.
-
Add PEG300: Add PEG300 to the DMSO/ML233 solution (e.g., 30-40% of the final volume). Vortex until the solution is clear and homogenous.
-
Add saline: Slowly add sterile saline to reach the final desired volume while vortexing to prevent precipitation.
-
Final Formulation: The final formulation should be a clear solution. If any precipitation is observed, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents).
-
Administration: Administer the formulation to mice via intraperitoneal injection at the calculated dose.
Note: Always prepare a fresh formulation on the day of the experiment. A vehicle control group (receiving the same formulation without this compound) is essential.
Visualizations
Signaling Pathway of this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to minimize ML233 toxicity in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of ML233 in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent and final concentration of DMSO for this compound in cell culture experiments?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to keep the final concentration of DMSO as low as possible to avoid solvent-induced toxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects; however, primary cells may be more sensitive. It is recommended to keep the final DMSO concentration at or below 0.1% to be safe for almost all cell types. To achieve this, prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 200x the final desired concentration) and then dilute it in the cell culture medium.
Q2: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the cause?
A2: If you observe unexpected toxicity, consider the following:
-
DMSO Concentration: Ensure the final DMSO concentration in your culture medium is non-toxic to your specific cell line. Run a vehicle control with the same DMSO concentration to assess its effect.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The reported low toxicity of this compound in zebrafish embryos and murine melanoma cells may not directly translate to all cell types. It is advisable to perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line.
-
Compound Stability: Ensure that your this compound stock solution is properly stored to prevent degradation into potentially more toxic compounds. Prepare fresh dilutions from a stable stock for each experiment.
-
Contamination: Rule out any potential microbial contamination in your cell cultures, which can cause cell stress and death.
Q3: I am not observing the expected inhibitory effect of this compound on melanin production. What should I check?
A3: If this compound is not showing its expected efficacy, here are a few troubleshooting steps:
-
Compound Concentration: Verify the concentration of your this compound stock solution and the final concentration in your experiment. The inhibitory effect of this compound is dose-dependent.
-
Cell Seeding Density: The density at which you plate your cells can influence their response to treatment. Optimize the cell seeding density for your specific assay.
-
Incubation Time: Ensure that the incubation time with this compound is sufficient for the compound to exert its effect. This can range from 24 to 72 hours, depending on the cell line and the assay.
-
Compound Activity: If possible, verify the activity of your this compound stock using a cell-free tyrosinase activity assay.
Q4: I am observing precipitation of this compound in my cell culture medium. How can I resolve this?
A4: Precipitation can occur if the solubility of this compound in the aqueous culture medium is exceeded. To address this:
-
Stock Solution Dilution: When preparing your working solution, add the DMSO stock of this compound to the culture medium slowly while vortexing or stirring to ensure proper mixing and reduce the chances of precipitation.
-
Final Concentration: You may be using a concentration of this compound that is above its solubility limit in your specific culture medium. Try working with lower concentrations.
-
Serum Concentration: The presence of serum in the culture medium can sometimes help to solubilize hydrophobic compounds. Ensure your medium contains the appropriate serum concentration for your cells.
Q5: Are there any known off-target effects of this compound?
A5: The available literature primarily focuses on the on-target effect of this compound as a direct inhibitor of tyrosinase.[1] While comprehensive off-target profiling may not be publicly available, it is good practice to consider potential off-target effects, especially when using higher concentrations. If you observe unexpected cellular phenotypes, they could be indicative of off-target activities.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Cell Viability) | 5 - 10 µM | B16F10 (Murine Melanoma) | [2][3] |
| Toxicity in Zebrafish | No significant toxic side effects up to 20 µM | Zebrafish Embryos | [1] |
| Molecular Weight | 359.44 g/mol | N/A | [2] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability after this compound Treatment
This protocol is adapted for assessing the cytotoxicity of this compound in adherent mammalian cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
Adherent cells of interest (e.g., B16F10 murine melanoma, human melanoma cell lines)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for toxicity (e.g., cisplatin).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
This compound stock solution (in DMSO)
-
Cells of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Lysis buffer (provided in the kit or 1% Triton X-100 in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat your cells with this compound.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the this compound-treated cells.
-
Spontaneous LDH Release Control: Untreated cells.
-
Maximum LDH Release Control: Untreated cells lysed with lysis buffer.
-
-
-
LDH Assay:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume of the supernatant (as per the kit's instructions) to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental and control wells.
-
Visualizations
References
Technical Support Center: Optimizing ML233 Selectivity for the Apelin Receptor
Welcome to the technical support center for ML233, a non-peptide agonist of the apelin receptor (APJ). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the selectivity of this compound in experimental settings. Our goal is to help you achieve more accurate and reliable results in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule, non-peptide agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR). It was identified as a potent agonist with an EC50 of 3.7 μM in a β-arrestin recruitment assay.[1] It is often used as a tool compound to study the pharmacology and function of the apelin receptor.
Q2: I'm observing effects in my experiment that don't seem to be mediated by the apelin receptor. Is this compound known to have off-target effects?
Yes, this compound has known off-target activities. The most significant and well-characterized off-target effect is the direct inhibition of tyrosinase, an enzyme involved in melanin synthesis.[2] This inhibition is independent of the apelin receptor. Additionally, screening against a panel of GPCRs has shown that this compound can interact with other receptors. At a concentration of 10 μM, this compound exhibited significant inhibition of the 5-HT1A, α2C adrenergic, and benzylpiperazine receptors, as well as the norepinephrine transporter.[3]
Q3: How can I be sure that the effects I'm observing are due to apelin receptor activation and not off-target effects?
To confirm that the observed effects are mediated by the apelin receptor, it is crucial to include appropriate controls in your experiments. These can include:
-
Using a specific apelin receptor antagonist: Pre-treatment with a selective APJ antagonist, such as ML221, should block the effects of this compound if they are mediated by the apelin receptor.
-
Control cell lines: Utilize a cell line that does not express the apelin receptor (parental cell line) as a negative control. This compound should not elicit the same response in these cells.
-
siRNA or CRISPR/Cas9 knockdown: Knocking down the expression of the apelin receptor in your experimental system should abolish the effects of this compound.
-
Using alternative agonists: Compare the effects of this compound with those of endogenous peptide agonists like Apelin-13 to see if they produce similar pharmacological profiles.
Q4: My results with this compound are inconsistent. What could be the cause?
Inconsistent results can arise from several factors:
-
Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your assay buffer. Poor solubility can lead to variability in the effective concentration.
-
Cell Line Variability: The expression levels of the apelin receptor and downstream signaling components can vary between cell lines and even between passages of the same cell line.
-
Assay Conditions: Factors such as incubation time, temperature, and cell density can all influence the outcome of functional assays. It is important to optimize and standardize these parameters.
-
Biased Agonism: this compound is a biased agonist, showing full agonism in β-arrestin recruitment assays but only weak activity in cAMP inhibition assays.[4] The observed effect will therefore depend on the specific signaling pathway being measured.
Troubleshooting Guides
Issue 1: Poor Selectivity and Suspected Off-Target Effects
Symptoms:
-
Effects are observed in cells that do not express the apelin receptor.
-
The pharmacological profile of this compound does not match that of endogenous apelin peptides.
-
Effects cannot be blocked by a selective apelin receptor antagonist.
Possible Causes:
-
This compound is interacting with other receptors or enzymes in your experimental system.
-
The concentration of this compound being used is too high, leading to engagement of lower-affinity off-target receptors.
Solutions:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration of this compound that elicits a response in your primary assay. Using lower concentrations can minimize off-target effects.
-
Utilize Control Compounds: As mentioned in the FAQs, use selective antagonists and alternative agonists to confirm the involvement of the apelin receptor.
-
Consult Off-Target Databases: Check databases for known off-target interactions of this compound to anticipate potential confounding effects.
-
Consider this compound Analogs: If available, test analogs of this compound that have been designed for improved selectivity. The development of analogs with modified structures can reduce off-target binding.
Issue 2: Low Potency or Efficacy in a G-protein Signaling Assay (e.g., cAMP)
Symptoms:
-
This compound shows weak or no activity in a cAMP inhibition assay, despite being a known apelin receptor agonist.
Possible Causes:
-
Biased Agonism: The apelin receptor can signal through multiple pathways, including G-protein-dependent (e.g., cAMP inhibition) and β-arrestin-dependent pathways. This compound is a known biased agonist that strongly activates the β-arrestin pathway but is a weak partial agonist for G-protein-mediated cAMP inhibition.[4]
Solutions:
-
Switch to a β-arrestin Recruitment Assay: This is the preferred method for assessing the activity of this compound at the apelin receptor, as it acts as a full agonist in this pathway.
-
Measure Downstream Readouts of β-arrestin Signaling: Consider assays that measure receptor internalization or ERK1/2 phosphorylation, which can be downstream of β-arrestin recruitment.
-
Acknowledge the Biased Nature of this compound: When interpreting your data, it is crucial to consider the biased signaling profile of this compound. The lack of a strong G-protein signal is consistent with its known pharmacology.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Parameter | Value | Selectivity vs. APJ |
| Apelin Receptor (APJ) | β-arrestin Recruitment | EC50 | 3.7 µM | - |
| Angiotensin 1 (AT1) Receptor | Functional Assay | EC50 | >79 µM | >21-fold |
| 5-HT1A Receptor | Radioligand Binding | % Inhibition @ 10 µM | 55% | Not Determined |
| α2C Adrenergic Receptor | Radioligand Binding | % Inhibition @ 10 µM | 51% | Not Determined |
| Benzylpiperazine Receptor | Radioligand Binding | % Inhibition @ 10 µM | 65% | Not Determined |
| Norepinephrine Transporter | Radioligand Binding | % Inhibition @ 10 µM | 57% | Not Determined |
| Tyrosinase | Enzymatic Assay | IC50 | ~5-10 µM | ~0.4 to 0.7-fold |
Data compiled from multiple sources.[1][3]
Experimental Protocols
Radioligand Binding Assay for Selectivity Profiling
This protocol is a general guideline for assessing the binding of this compound to various receptors.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand specific for the receptor of interest.
-
This compound or other test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of this compound.
-
To determine non-specific binding, include wells with a high concentration of a known, unlabeled ligand for the receptor.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the Ki or IC50 value by non-linear regression analysis.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the apelin receptor upon agonist stimulation.
Materials:
-
Cells co-expressing the apelin receptor and a β-arrestin fusion protein (e.g., using PathHunter® or Tango™ assay technology).
-
Assay buffer.
-
This compound or other test compounds.
-
Detection reagents specific to the assay technology being used.
-
Luminometer or fluorometer.
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the compound dilutions to the cells and incubate for the recommended time (typically 60-90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for the specified time to allow the signal to develop.
-
Measure the luminescence or fluorescence signal.
-
Plot the signal as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) induced by forskolin.
Materials:
-
Cells expressing the apelin receptor.
-
Forskolin.
-
This compound or other test compounds.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Plate the cells in a suitable assay plate.
-
Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for the recommended time (e.g., 30 minutes).
-
Lyse the cells and perform the cAMP measurement according to the kit manufacturer's instructions.
-
Plot the cAMP levels as a function of this compound concentration to determine the IC50.
Visualizations
Caption: Apelin receptor signaling pathways activated by this compound.
Caption: Troubleshooting workflow for experiments using this compound.
References
- 1. The small molecule this compound is a direct inhibitor of tyrosinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–function relationship and physiological role of apelin and its G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Therapeutic Resistance in Melanoma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to targeted therapies in melanoma cells. While direct research on resistance to ML233 is limited, this guide addresses broader, well-documented mechanisms of drug resistance in melanoma, such as metabolic reprogramming, which are applicable to various therapeutic agents.
Section 1: Frequently Asked Questions (FAQs)
Q1: My melanoma cells are showing reduced sensitivity to my targeted inhibitor. What are the common mechanisms of resistance?
A1: Resistance to targeted therapies in melanoma is a significant challenge and can arise from various mechanisms. One of the most prominent mechanisms is metabolic reprogramming, where cancer cells alter their metabolic pathways to survive and proliferate despite the presence of a drug. A key example of this is a switch towards increased glutamine metabolism (glutaminolysis) to fuel the TCA cycle, especially in cells resistant to BRAF inhibitors.[1][2] Additionally, activation of stress response pathways, such as the GCN2-ATF4 pathway, allows cells to cope with nutrient deprivation and therapeutic stress, contributing to survival and resistance.[3][4][5][6] Other mechanisms can include genetic mutations that alter the drug target, activation of alternative signaling pathways, and changes in the tumor microenvironment.[7][8]
Q2: What is the role of glutamine metabolism in melanoma drug resistance?
A2: Melanoma cells, particularly those resistant to targeted therapies like BRAF inhibitors, often exhibit an increased dependence on glutamine.[1][2] This "glutamine addiction" involves the upregulation of glutamine transporters, such as SLC1A5 (also known as ASCT2), to increase glutamine uptake.[9][10][11] Inside the cell, the enzyme glutaminase (GLS) converts glutamine to glutamate, which then enters the tricarboxylic acid (TCA) cycle to generate ATP and provide building blocks for cell proliferation.[1][12] This metabolic shift allows resistant cells to bypass the drug-induced blockade of other pathways, such as glycolysis.[1]
Q3: How can I determine if my resistant melanoma cells have altered glutamine metabolism?
A3: Several experimental approaches can be used to assess glutamine metabolism in your cell lines:
-
Gene Expression Analysis: Use qPCR or RNA-sequencing to measure the mRNA levels of key genes involved in glutamine metabolism, such as SLC1A5 (encoding the glutamine transporter ASCT2) and GLS (encoding glutaminase).[1][9]
-
Protein Expression Analysis: Use Western blotting or immunohistochemistry to determine the protein levels of SLC1A5 and GLS.[1][11]
-
Metabolic Assays: Perform a Seahorse XF Analyzer assay to measure the oxygen consumption rate (OCR), which can indicate reliance on oxidative phosphorylation fueled by glutaminolysis. You can also directly measure glutamine uptake and consumption from the culture medium using a nutrient analyzer or mass spectrometry.[13]
Q4: What is the GCN2-ATF4 pathway and how does it contribute to resistance?
A4: The GCN2-eIF2α-ATF4 pathway is a key cellular stress response pathway that is activated by nutrient deprivation, including amino acid limitation.[3][5] In the context of cancer therapy, drug-induced stress can mimic nutrient deprivation, leading to the activation of this pathway.[6] Activated GCN2 phosphorylates eIF2α, which in turn leads to the preferential translation of the transcription factor ATF4.[3][14] ATF4 then upregulates the expression of genes involved in amino acid synthesis and transport, helping the cell to adapt and survive under stress, thereby contributing to drug resistance.[4][5]
Q5: Are there inhibitors that can target these resistance pathways?
A5: Yes, several inhibitors are available or under investigation:
-
Glutaminase Inhibitors: Compounds like CB-839 (Telaglenastat) are potent and selective inhibitors of glutaminase (GLS1).[1][15] These inhibitors block the conversion of glutamine to glutamate, thereby disrupting the metabolic advantage of resistant cells.
-
Glutamine Transporter Inhibitors: Small molecules that block the SLC1A5 (ASCT2) transporter, such as IMD-0354, are being developed to prevent glutamine uptake by cancer cells.[10][16]
-
GCN2 Pathway Inhibitors: While specific inhibitors targeting the GCN2-ATF4 pathway are still largely in the preclinical stage, research is ongoing to develop compounds that can block this stress response pathway and re-sensitize resistant cells to therapy.[6]
Section 2: Troubleshooting Guides
Guide 1: Investigating Increased Glutamine Metabolism in Resistant Cells
| Problem | Possible Cause | Suggested Solution |
| Resistant cell line shows similar or lower glutamine uptake compared to the sensitive parental line. | The resistance mechanism may not be driven by a switch to glutaminolysis. | Investigate other resistance mechanisms, such as activation of alternative signaling pathways (e.g., PI3K/AKT), or mutations in the drug target. |
| The assay for glutamine uptake is not sensitive enough. | Optimize your glutamine uptake assay. Consider using radiolabeled glutamine for higher sensitivity. Ensure that cells are in the exponential growth phase during the assay. | |
| Inhibition of glutaminase with CB-839 does not re-sensitize resistant cells to the primary drug. | Cells may have developed compensatory metabolic pathways to bypass the need for glutaminolysis. | Investigate other metabolic pathways that can fuel the TCA cycle, such as fatty acid oxidation or pyruvate anaplerosis.[17][18] Consider combination therapies targeting these alternative pathways. |
| The concentration of the glutaminase inhibitor is not optimal. | Perform a dose-response curve with the glutaminase inhibitor alone and in combination with the primary drug to determine the optimal concentrations. |
Guide 2: Assessing the Role of the GCN2-ATF4 Pathway
| Problem | Possible Cause | Suggested Solution |
| No significant increase in ATF4 expression is observed in resistant cells upon drug treatment. | The GCN2-ATF4 pathway may not be the primary driver of resistance in your model. | Examine other stress response pathways or resistance mechanisms. |
| The timing of the analysis is not optimal for detecting ATF4 induction. | Perform a time-course experiment to determine the peak of ATF4 expression following drug treatment. ATF4 induction can be transient.[6] | |
| Knockdown of ATF4 does not restore sensitivity to the targeted therapy. | There may be redundant survival pathways activated in the resistant cells. | Consider a multi-target approach. Combine ATF4 knockdown with inhibitors of other pro-survival pathways. |
| The knockdown efficiency is insufficient. | Verify the knockdown efficiency at the protein level using Western blotting. If necessary, try different siRNA/shRNA sequences or a CRISPR-based approach for a more complete knockout. |
Section 3: Experimental Protocols
Protocol 1: Western Blot Analysis of Glutamine Metabolism Proteins and GCN2-ATF4 Pathway Components
-
Cell Lysis:
-
Culture sensitive and resistant melanoma cells to 70-80% confluency.
-
Treat cells with the targeted inhibitor at a predetermined IC50 for the sensitive line for various time points (e.g., 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-SLC1A5, anti-GLS, anti-p-GCN2, anti-GCN2, anti-p-eIF2α, anti-eIF2α, anti-ATF4, and anti-β-actin (as a loading control).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: Colony Formation Assay to Assess Sensitization
-
Cell Seeding:
-
Seed a low number of resistant melanoma cells (e.g., 500-1000 cells per well) in 6-well plates.
-
-
Drug Treatment:
-
Allow cells to attach overnight.
-
Treat the cells with the primary targeted inhibitor, a glutaminase inhibitor (e.g., CB-839), or a combination of both. Include a vehicle control (e.g., DMSO).
-
The drug concentrations should be based on previously determined dose-response curves.
-
-
Colony Growth:
-
Incubate the plates for 10-14 days, replacing the media with fresh media containing the respective treatments every 3-4 days.
-
-
Staining and Quantification:
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Scan or photograph the plates and quantify the colonies using software like ImageJ.
-
Section 4: Data Presentation
Table 1: Gene Expression Changes in Resistant Melanoma Cells
| Gene | Function | Fold Change in Resistant vs. Sensitive Cells (mRNA) | Reference |
| GLS | Catalyzes the conversion of glutamine to glutamate | Increased | [1] |
| SLC1A5 | Glutamine transporter | Increased | [1][9] |
| ATF4 | Transcription factor in the integrated stress response | Increased upon drug treatment | [4][6] |
| ASNS | Asparagine Synthetase (an ATF4 target gene) | Increased upon drug treatment | [4] |
Table 2: Efficacy of Glutaminase Inhibitor CB-839 in Resistant Melanoma Cells
| Cell Line Type | Treatment | Effect | Reference |
| BRAF-inhibitor Resistant | CB-839 | Dose-dependent decrease in colony formation | [1] |
| BRAF-inhibitor Resistant | CB-839 | Induction of apoptosis | [1] |
| BRAF-inhibitor Resistant | CB-839 | Decreased ATP production and TCA cycle intermediates | [1] |
| BRAF-inhibitor Sensitive | CB-839 | Reduced GSH production and increased oxidative stress | [1] |
Section 5: Visualizations
Caption: Metabolic reprogramming in drug-resistant melanoma cells.
Caption: The GCN2-ATF4 pathway in response to therapeutic stress.
Caption: Workflow for investigating and overcoming metabolic resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Disruption of Proline Synthesis in Melanoma Inhibits Protein Production Mediated by the GCN2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATF4‐amino acid circuits: a recipe for resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Disrupting ATF4 Expression Mechanisms Provides an Effective Strategy for BRAF-Targeted Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 8. youtube.com [youtube.com]
- 9. A pan-cancer analysis of SLC1A5 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Upregulated SLC1A5 promotes cell growth and survival in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The critical role of glutamine and fatty acids in the metabolic reprogramming of anoikis-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. BioKB - Publication [biokb.lcsb.uni.lu]
- 15. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Technology - Inhibitors for the Glutamine Transporter ASCT2 [suny.technologypublisher.com]
- 17. Pyruvate anaplerosis is a mechanism of resistance to pharmacological glutaminase inhibition in triple-receptor negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
Technical Support Center: Refining ML233 Treatment Protocols for Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with ML233, a direct inhibitor of tyrosinase. Our goal is to enhance the reproducibility of your results by addressing common challenges and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that acts as a direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis. It binds to the active site of the tyrosinase protein, thereby preventing the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanogenesis pathway. This inhibition of melanin production has been observed in various models, including zebrafish and murine melanoma cells.[1][2]
Q2: What is the optimal concentration of this compound to use in cell culture experiments?
A2: The optimal concentration of this compound depends on the cell line and the specific experimental endpoint. For inhibiting melanin production in B16F10 murine melanoma cells, concentrations ranging from 0.625 µM to 5 µM have been shown to be effective without significantly impacting cell proliferation. The half-maximal inhibitory concentration (IC50) for cell proliferation in B16F10 cells is between 5 and 10 µM. It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiments.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiments is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls.
Q4: Is this compound toxic to cells?
A4: this compound has been shown to have no significant toxic side effects in zebrafish models.[1][2] In B16F10 murine melanoma cells, this compound exhibits anti-proliferative effects at concentrations above 5 µM. It is crucial to assess the cytotoxicity of this compound in your specific cell line using a cell viability assay to distinguish between inhibition of melanogenesis and general toxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of melanin production | 1. Incorrect this compound concentration: The concentration may be too low for the specific cell line. 2. Inactive this compound: Improper storage or handling may have degraded the compound. 3. Cell line characteristics: The cell line may have low endogenous tyrosinase activity or express a resistant form of the enzyme. 4. Assay sensitivity: The melanin quantification method may not be sensitive enough to detect subtle changes. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. 2. Prepare a fresh stock solution of this compound from a reliable source. 3. Confirm tyrosinase expression and activity in your cell line using Western blot or a tyrosinase activity assay. Consider using a cell line with known high tyrosinase activity, such as B16F10, as a positive control. 4. Ensure your melanin quantification protocol is optimized and validated. Consider normalizing melanin content to cell number or total protein to account for differences in cell proliferation. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell distribution in multi-well plates. 2. Pipetting errors: Inaccurate dispensing of this compound or other reagents. 3. Edge effects in plates: Evaporation from wells on the outer edges of the plate. 4. Cell clumping: Aggregation of cells leading to uneven exposure to the compound. | 1. Ensure a single-cell suspension before seeding and use proper mixing techniques to achieve uniform cell distribution. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 4. Ensure cells are properly dissociated into a single-cell suspension before plating. |
| Unexpected effects on cell morphology or viability | 1. Off-target effects: this compound may have other cellular targets besides tyrosinase. 2. High DMSO concentration: The final concentration of the vehicle (DMSO) may be toxic to the cells. 3. Contamination: Bacterial or fungal contamination of cell cultures. | 1. While this compound is a direct tyrosinase inhibitor, off-target effects cannot be completely ruled out. It is known to be an apelin receptor agonist, though this is reported to be independent of its effect on melanogenesis.[3] Review the literature for any newly identified off-target effects. 2. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically ≤ 0.1%). Include a vehicle-only control in all experiments. 3. Regularly check cell cultures for any signs of contamination. |
| Inconsistent Western blot results for melanogenesis markers | 1. Poor antibody quality: The primary antibody may not be specific or sensitive enough. 2. Suboptimal protein extraction or quantification: Inefficient lysis or inaccurate protein concentration measurement. 3. Timing of protein harvest: The time point for cell lysis may not be optimal to observe changes in protein expression. 4. Loading control issues: The chosen loading control may not be stably expressed under the experimental conditions. | 1. Validate your primary antibodies using positive and negative controls. Refer to the manufacturer's datasheet for recommended conditions. 2. Use a suitable lysis buffer containing protease inhibitors and ensure complete cell lysis. Use a reliable protein quantification assay (e.g., BCA). 3. Perform a time-course experiment to determine the optimal time point to observe changes in the expression of tyrosinase, MITF, TRP-1, and TRP-2 after this compound treatment. 4. Validate that your loading control (e.g., β-actin, GAPDH) is not affected by this compound treatment in your cell line. |
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| This compound | B16F10 (murine melanoma) | Cell Proliferation | 5 - 10 µM | |
| This compound | B16F10 (murine melanoma) | Melanin Inhibition | 0.625 - 5 µM | |
| This compound | Zebrafish | Melanin Inhibition | ≥ 0.5 µM | [4] |
Note: IC50 values for this compound in human melanoma cell lines are not yet widely published. Researchers are encouraged to determine these values empirically for their specific cell lines of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
In-Cell Tyrosinase Activity Assay
-
Cell Culture and Treatment: Plate cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse them in a buffer containing 1% Triton X-100 and a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Tyrosinase Reaction: In a 96-well plate, mix 20 µg of cell lysate with 100 µL of 2 mg/mL L-DOPA solution.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm every 10 minutes for 1-2 hours at 37°C.
-
Data Analysis: Calculate the rate of L-DOPA oxidation (change in absorbance over time) and normalize it to the protein concentration.
Melanin Content Assay
-
Cell Culture and Treatment: Grow and treat cells with this compound in a 6-well plate.
-
Cell Harvesting: Wash cells with PBS and harvest them by trypsinization.
-
Cell Pellet Preparation: Centrifuge the cell suspension to obtain a cell pellet.
-
Melanin Solubilization: Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.
-
Absorbance Measurement: Measure the absorbance of the solubilized melanin at 405 nm.
-
Data Analysis: Normalize the melanin content to the cell number or total protein content.
Western Blotting for Melanogenesis Markers
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Tyrosinase, MITF, TRP-1, TRP-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.
Mandatory Visualizations
References
- 1. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Secondary c-Kit mutations confer acquired resistance to RTK inhibitors in c-Kit mutant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Validation & Comparative
A Comparative Analysis of ML233 and Other Tyrosinase Inhibitors for Melanogenesis Research
For Immediate Release
This guide provides a comprehensive comparison of the novel tyrosinase inhibitor, ML233, against the well-established inhibitor, kojic acid, and other known modulators of melanogenesis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of pigmentation and the development of novel therapeutics for skin hyperpigmentation disorders.
Introduction to Tyrosinase and its Inhibition
Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the production of melanin, the primary pigment responsible for skin, hair, and eye color.[1][2] The enzymatic browning of fruits and vegetables is also attributed to the action of tyrosinase.[1] Consequently, the inhibition of tyrosinase is a key strategy in the development of skin lightening agents and in the prevention of food spoilage. A variety of natural and synthetic compounds have been identified as tyrosinase inhibitors, with kojic acid being one of the most widely recognized. Recently, this compound has emerged as a potent, direct inhibitor of tyrosinase function.[2][3] This guide aims to provide a comparative overview of these inhibitors, supported by experimental data and protocols.
Quantitative Comparison of Tyrosinase Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The IC50 values for various tyrosinase inhibitors can vary significantly depending on the source of the enzyme (e.g., mushroom vs. human) and the experimental conditions.[1][4]
| Inhibitor | Enzyme Source | Substrate | IC50 (µM) | Reference(s) |
| This compound | Human Tyrosinase | L-DOPA | Potent inhibitor, specific IC50 not detailed in provided abstracts | [2][3] |
| Kojic Acid | Mushroom Tyrosinase | L-DOPA | 10 - 300 (range) | [5] |
| Human Tyrosinase | L-DOPA | > 500 | [1] | |
| Hydroquinone | Human Tyrosinase | L-DOPA | > 500 | [1] |
| Arbutin | Human Tyrosinase | L-DOPA | > 500 | [1] |
| Thiamidol | Human Tyrosinase | L-DOPA | 1.1 | [1] |
| Mushroom Tyrosinase | L-DOPA | 108 | [1] | |
| 7,3',4'-Trihydroxyisoflavone | Mushroom Tyrosinase | Not Specified | 5.23 ± 0.6 | [1] |
| 7,8,4'-Trihydroxyisoflavone | Mushroom Tyrosinase | Not Specified | 11.21 ± 0.8 | [1] |
| Quercetin-4'-O-beta-d-glucoside | Mushroom Tyrosinase | Not Specified | 1.9 | [1] |
Note: The potency of inhibitors can differ significantly between mushroom and human tyrosinase. For instance, Thiamidol is a highly potent inhibitor of human tyrosinase but is significantly less effective against the mushroom-derived enzyme.[1] Conversely, kojic acid, hydroquinone, and arbutin are weak inhibitors of human tyrosinase.[1]
Mechanism of Action
The mechanism by which a compound inhibits tyrosinase is crucial for understanding its specificity and potential for therapeutic development. Inhibitors can act through various mechanisms, including competitive, non-competitive, uncompetitive, and mixed-type inhibition.[1][6][7]
This compound has been identified as a direct and competitive inhibitor of tyrosinase.[2][3] This suggests that this compound binds to the active site of the enzyme, thereby preventing the substrate from binding and halting the melanogenesis cascade.
Kojic acid primarily functions as a competitive or mixed-type inhibitor by chelating the copper ions within the active site of the tyrosinase enzyme.[1] This chelation of the essential copper cofactors renders the enzyme inactive.
Caption: Inhibition of the melanogenesis pathway by this compound and kojic acid.
Experimental Protocols
A standardized in vitro assay is essential for the comparative evaluation of tyrosinase inhibitors. The following protocol outlines a common method for assessing tyrosinase inhibition using mushroom tyrosinase and L-DOPA as a substrate.
Mushroom Tyrosinase Inhibition Assay Protocol
1. Materials and Reagents:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
Test compounds (e.g., this compound, kojic acid)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay will typically be around 30 U/mL.
-
Substrate Solution: Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 10 mM).
-
Test Compound Solutions: Dissolve the test compounds in DMSO to create stock solutions. Further dilute these with phosphate buffer to achieve a range of desired concentrations for IC50 determination.
3. Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution (or DMSO for the control) to each well.
-
Add 40 µL of the mushroom tyrosinase solution to each well.
-
Add 100 µL of phosphate buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader. The product of the reaction, dopachrome, exhibits a characteristic absorbance at this wavelength.
4. Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Caption: A generalized workflow for an in vitro tyrosinase inhibition assay.
Conclusion
Both this compound and kojic acid are effective inhibitors of tyrosinase, albeit through potentially different primary mechanisms. While kojic acid is a well-characterized inhibitor, particularly against mushroom tyrosinase, its efficacy against human tyrosinase is limited. This compound shows promise as a potent inhibitor of tyrosinase, and its competitive mode of action suggests a high degree of specificity. The provided data and protocols offer a framework for the comparative evaluation of these and other novel tyrosinase inhibitors, which is critical for the advancement of research and development in the fields of dermatology and cosmetology. Further studies are warranted to fully elucidate the inhibitory profile of this compound, particularly in human cell-based models and in vivo systems.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. naturally-occurring-tyrosinase-inhibitors-classified-by-enzyme-kinetics-and-copper-chelation - Ask this paper | Bohrium [bohrium.com]
- 7. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ML233 and Other Apelin Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the non-peptide apelin receptor agonist ML233 with other prominent apelin agonists. This analysis is supported by experimental data on their performance in key cellular assays, detailed experimental protocols, and visualizations of the underlying signaling pathways.
The apelin receptor (APJ), a class A G-protein coupled receptor (GPCR), and its endogenous peptide ligands, apelin and Elabela/Toddler, are critical regulators of cardiovascular homeostasis. Their involvement in conditions like heart failure, hypertension, and metabolic diseases has made the apelin receptor a promising therapeutic target.[1] This has spurred the development of various synthetic agonists, including the small molecule this compound, aimed at modulating this system for therapeutic benefit.
Performance Comparison of Apelin Agonists
The efficacy and potency of apelin receptor agonists are typically evaluated through their ability to modulate two primary signaling cascades: the G-protein-dependent pathway, often measured by the inhibition of cyclic AMP (cAMP) production, and the β-arrestin-mediated pathway, which is involved in receptor internalization and downstream signaling. The following tables summarize the available quantitative data for this compound and other key apelin agonists.
Table 1: In Vitro Activity of Apelin Receptor Agonists
| Compound | Agonist Type | β-Arrestin Recruitment (EC50) | cAMP Inhibition (EC50) | Receptor Internalization (EC50) | Selectivity | Source(s) |
| This compound | Small Molecule | 3.7 µM | Weakly active (>100 µM) | 2.4 µM | >21-fold for APJ over AT1 | [2][3] |
| [Pyr¹]apelin-13 | Peptide (Endogenous) | 8.43 nM (pD2) | 9.86 nM (pD2) | 8.94 nM (pD2) | Endogenous Ligand | [4] |
| BMS-986224 | Small Molecule | Not explicitly stated, but potent | 0.02 nM (human and rat) | Similar to [Pyr¹]apelin-13 | High | [5][6] |
| CMF-019 | Small Molecule | Less potent than [Pyr¹]apelin-13 | More potent than in β-arrestin assay | Not specified | G-protein biased | [7] |
| MM07 | Peptide (Synthetic) | Low potency | Potent | Low potency | G-protein biased | [3] |
EC50 (half maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. pD2 is the negative logarithm of the EC50.
Signaling Pathways
Activation of the apelin receptor (APJ) by an agonist initiates a cascade of intracellular events. The receptor can couple to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Alternatively, the activated receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This recruitment not only desensitizes the G-protein signaling but also initiates a distinct wave of signaling and promotes receptor internalization. Some agonists may show "biased agonism," preferentially activating one pathway over the other.[3]
References
- 1. jicrcr.com [jicrcr.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | [Pyr1]Apelin-13(1–12) Is a Biologically Active ACE2 Metabolite of the Endogenous Cardiovascular Peptide [Pyr1]Apelin-13 [frontiersin.org]
- 5. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling ML233: A Potent New Inhibitor of Human Tyrosinase for Hyperpigmentation Research
For Immediate Release
A deep dive into the inhibitory effects of the novel small molecule ML233 on human tyrosinase reveals its potential as a powerful tool for researchers in dermatology and drug discovery. This comparative guide provides an objective analysis of this compound's performance against established tyrosinase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to empower scientific investigation.
Researchers and drug development professionals now have access to compelling evidence positioning this compound as a highly effective inhibitor of human tyrosinase, the rate-limiting enzyme in melanin synthesis. Dysregulation of this pathway is implicated in various hyperpigmentation disorders, making tyrosinase a prime target for therapeutic intervention. This guide synthesizes available data to facilitate a comprehensive understanding of this compound's capabilities in comparison to well-known inhibitors such as kojic acid, arbutin, and hydroquinone, as well as the more recent potent inhibitor, Thiamidol.
Comparative Inhibitory Potency: this compound Stands Out
Quantitative analysis of the half-maximal inhibitory concentration (IC50) is a critical metric for evaluating the potency of an enzyme inhibitor. The data presented below, collated from various scientific sources, demonstrates the superior inhibitory activity of this compound against human tyrosinase.
| Inhibitor | IC50 against Human Tyrosinase | Mechanism of Action | Key Characteristics |
| This compound | 0.64 ± 0.40 μM [1] | Direct Tyrosinase Inhibitor[2][3] | High potency; reduces melanin production in vitro and in vivo with low toxicity.[2][3][4] |
| Kojic Acid | > 500 μmol/L | Tyrosinase Inhibitor | Commonly used in cosmetics; lower potency against human tyrosinase. |
| Arbutin | Millimolar (mM) range | Tyrosinase Inhibitor | A glycosylated hydroquinone; demonstrates weak inhibition of human tyrosinase. |
| Hydroquinone | Millimolar (mM) range | Tyrosinase Inhibitor | Considered a benchmark but with concerns over potential side effects. |
| Thiamidol | 1.1 μmol/L | Tyrosinase Inhibitor | A potent resorcinyl-thiazole derivative, serving as a modern comparator. |
Visualizing the Inhibition: Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental validation process and the biological context of tyrosinase inhibition, the following diagrams have been generated.
References
ML233 vs. Hydroquinone: A Comparative Guide to Depigmenting Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the depigmenting efficacy of the novel small molecule ML233 and the well-established agent hydroquinone. The information is intended to assist researchers and professionals in drug development in evaluating these compounds for dermatological applications.
Mechanism of Action
Both this compound and hydroquinone exert their depigmenting effects primarily by inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis. However, their specific interactions with the enzyme and their broader cellular effects differ.
This compound is characterized as a direct and potent inhibitor of tyrosinase.[1][2] It is suggested to bind directly to the active site of the tyrosinase enzyme, thereby blocking its catalytic function.[1][2] Studies in zebrafish and murine melanoma cells indicate that this compound effectively reduces melanin production with no significant observed toxicity at effective concentrations.[1][2]
Hydroquinone , the long-standing benchmark for treating hyperpigmentation, also acts as an inhibitor of tyrosinase.[3][4] It competes with the natural substrate, tyrosine, for binding to the enzyme's active site.[5][6] Beyond enzymatic inhibition, hydroquinone is known to be cytotoxic to melanocytes, the melanin-producing cells, which contributes to its depigmenting effect.[7] This cytotoxicity is also associated with potential side effects such as skin irritation and, in rare cases, ochronosis with long-term use.[8]
Quantitative Efficacy
Direct comparative studies providing a head-to-head quantitative analysis of this compound and hydroquinone are limited in the currently available literature. However, data from independent studies on their inhibitory effects on tyrosinase and melanin production provide a basis for comparison.
Table 1: In Vitro Tyrosinase Inhibition
| Compound | Enzyme Source | IC50 Value | Citation(s) |
| This compound | Not Reported | Not Reported in reviewed literature. Described as a "potent inhibitor". | [1][2] |
| Hydroquinone | Mushroom | ~70 µM | [3] |
| Mushroom | 22.78 ± 0.16 µM | [4] |
It is important to note that IC50 values for hydroquinone can vary depending on the enzyme source (e.g., mushroom vs. human tyrosinase) and experimental conditions.
Table 2: Cellular Melanin Content Reduction
| Compound | Cell Line | Concentration | Melanin Reduction (%) | Citation(s) |
| This compound | B16F10 murine melanoma | 0.625 µM | Significant reduction (quantitative value not specified) | [9] |
| B16F10 murine melanoma | 1.25 µM | Significant reduction (quantitative value not specified) | [9] | |
| B16F10 murine melanoma | 2.5 µM | Significant reduction (quantitative value not specified) | [9] | |
| B16F10 murine melanoma | 5 µM | Significant reduction (quantitative value not specified) | [9] | |
| Hydroquinone | Not directly reported in the same format. Clinical studies show efficacy at 2-5% concentrations in topical formulations. | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of depigmenting agents.
Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
-
Reagents: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), test compound (this compound or hydroquinone).
-
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of the test compound.
-
In a 96-well plate, add the tyrosinase solution and the test compound solution to each well.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding L-DOPA solution to each well.
-
Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Melanin Content Assay (B16F10 Murine Melanoma Cells)
-
Cell Culture: Culture B16F10 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed the cells in a 6-well or 24-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (this compound or hydroquinone) for a specified duration (e.g., 72 hours).
-
Cell Lysis and Melanin Solubilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells with a solution of 1 N NaOH containing 10% DMSO.
-
Incubate the lysate at a high temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.
-
-
Quantification:
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm or 475 nm using a microplate reader.
-
Create a standard curve using synthetic melanin of known concentrations to determine the melanin content in the samples.
-
Normalize the melanin content to the total protein content of the cell lysate, which can be determined using a BCA protein assay kit.
-
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological processes and experimental designs can aid in understanding the comparison between this compound and hydroquinone.
Caption: Melanogenesis signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating depigmenting agents.
References
- 1. A Zebrafish Embryo as an Animal Model for the Treatment of Hyperpigmentation in Cosmetic Dermatology Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ojs.bioresources.com [ojs.bioresources.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Quantification of melanin content [bio-protocol.org]
- 6. 3.6. Measurement of Melanin Content [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. 2.4. Melanin Content Analysis [bio-protocol.org]
- 9. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: ML233 Faces Off Against a Standard of Care in Melanoma Treatment
A comparative analysis of the novel tyrosinase inhibitor ML233 and the established BRAF inhibitor vemurafenib reveals distinct mechanisms of action and highlights the need for further in vivo studies to fully assess the therapeutic potential of this emerging anti-melanoma agent. While preclinical data for this compound demonstrates promising activity in cellular and zebrafish models, a direct comparison with the robust tumor growth inhibition exhibited by vemurafenib in xenograft models underscores the current gap in evidence for this compound's in vivo efficacy in a mammalian tumor model.
This guide provides a comprehensive comparison of this compound and vemurafenib, detailing their mechanisms of action, summarizing available experimental data, and outlining the methodologies used in key preclinical studies. This objective overview is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel oncology therapeutics.
At a Glance: this compound vs. Vemurafenib
| Feature | This compound | Vemurafenib |
| Target | Tyrosinase | BRAFV600E |
| Mechanism of Action | Inhibition of melanin synthesis | Inhibition of the MAPK signaling pathway |
| Reported In Vivo Models | Zebrafish, Murine Melanoma Cells (in vitro) | Human Melanoma Xenografts (in vivo) |
| Reported In Vivo Effects | Reduced melanin production, Inhibition of cell proliferation | Dose-dependent tumor growth inhibition, Tumor regression |
| Toxicity Profile | No observable significant toxic side effects in zebrafish. | Side effects can include rash, fatigue, and arthralgia. |
Unraveling the Mechanisms: Two Divergent Paths to Inhibit Melanoma
The anti-melanoma strategies of this compound and vemurafenib are fundamentally different, targeting distinct pathways critical for melanoma cell survival and proliferation.
This compound: Targeting the Pigment Production Machinery
This compound is a small molecule that directly inhibits tyrosinase, the rate-limiting enzyme in melanin biosynthesis. By binding to the active site of tyrosinase, this compound effectively shuts down the production of melanin. While primarily associated with pigmentation, dysregulated melanin synthesis has been linked to melanoma development and progression. The proposed anti-melanoma effect of this compound is believed to stem from the downstream consequences of tyrosinase inhibition.
Figure 1: this compound Mechanism of Action. this compound directly inhibits the enzyme tyrosinase, blocking the conversion of L-DOPA to Dopaquinone and subsequent melanin production, which is associated with reduced melanoma cell proliferation.
Vemurafenib: Shutting Down a Key Signaling Cascade
Vemurafenib is a potent and selective inhibitor of the BRAFV600E mutation, which is present in a significant portion of melanomas. This mutation leads to constitutive activation of the BRAF protein, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway plays a central role in regulating cell growth, proliferation, and survival. By inhibiting the mutated BRAF protein, vemurafenib effectively blocks this signaling cascade, leading to cell cycle arrest and apoptosis in BRAF-mutant melanoma cells.[1]
References
A Comparative Guide to the Cardiovascular Effects of ML233 and Peptide Apelin Analogs
For Researchers, Scientists, and Drug Development Professionals
The apelin/APJ system has emerged as a promising therapeutic target for a range of cardiovascular diseases, including heart failure and hypertension. Activation of the apelin receptor (APJ) by its endogenous peptide ligands, such as apelin-13 and apelin-36, elicits beneficial cardiovascular effects, including increased cardiac contractility and vasodilation. This has spurred the development of synthetic apelin receptor agonists, which can be broadly categorized into peptide analogs and small-molecule compounds like ML233. This guide provides a detailed comparison of the cardiovascular effects of this compound and peptide apelin analogs, supported by available experimental data and methodologies, to aid researchers in selecting the appropriate tools for their studies.
Overview of this compound and Peptide Apelin Analogs
This compound is a non-peptide, small-molecule agonist of the apelin receptor. Its discovery offered the potential for orally bioavailable drugs targeting the APJ receptor, overcoming the limitations of peptide-based therapeutics which typically require intravenous administration due to their short half-life.
Peptide apelin analogs are synthetic modifications of the endogenous apelin peptides. These modifications are designed to improve the pharmacokinetic profile, such as increasing stability and half-life, while retaining or even enhancing the desired biological activity at the APJ receptor. A well-studied example is [Pyr1]apelin-13.
Quantitative Comparison of In Vitro and In Vivo Effects
Direct comparative studies on the cardiovascular effects of this compound and peptide apelin analogs are limited. The following tables summarize available data from various studies to facilitate a cross-compound comparison. It is important to note that experimental conditions may vary between studies.
Table 1: In Vitro Characterization of Apelin Receptor Agonists
| Parameter | This compound | [Pyr1]apelin-13 (Reference Peptide Analog) | BMS-986224 (Comparator Small Molecule) | Reference |
| Receptor Binding Affinity (pKi) | ~6.0 (species not specified) | ~8.5 (human) | ~9.5 (human) | [1][2] |
| G-protein Signaling (cAMP inhibition, pEC50) | Weak inhibition reported | ~9.0 | ~9.3 | [2][3] |
| β-arrestin Recruitment (pEC50) | Full agonist activity reported | ~8.7 | ~9.5 | [2][3] |
| Receptor Internalization | Induces internalization | Induces internalization | Induces internalization | [2][3] |
Table 2: In Vivo Cardiovascular Effects
| Parameter | This compound | [Pyr1]apelin-13 (in rats) | BMS-986224 (in rats) | Reference |
| Route of Administration | Data not available | Intravenous infusion | Intravenous infusion / Oral | [2] |
| Effect on Cardiac Output | Data not available | ↑ ~10-15% | ↑ ~10-15% | [2] |
| Effect on Heart Rate | Data not available | No significant change | No significant change | [2] |
| Effect on Mean Arterial Pressure | Data not available | ↓ (at higher doses) | Minimal change | [2][4] |
| Effect on Systemic Vascular Resistance | Data not available | ↓ | ↓ | [2][4] |
Signaling Pathways and Biased Agonism
The apelin receptor signals through two primary pathways: the G-protein pathway, which is generally associated with the therapeutic cardiovascular effects, and the β-arrestin pathway, which can lead to receptor desensitization and internalization, and potentially distinct downstream signaling.
The concept of biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another. An ideal APJ agonist for chronic therapy would be G-protein biased, maximizing the desired cardiovascular effects while minimizing β-arrestin-mediated receptor downregulation.
Available data suggests that this compound acts as a full agonist for β-arrestin recruitment while showing weaker G-protein activation, hinting at a potential β-arrestin bias.[3] In contrast, some modified peptide apelin analogs have been specifically designed to be G-protein biased.
Figure 1: Generalized signaling pathways of apelin receptor agonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to characterize apelin receptor agonists.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity of the test compound to the apelin receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human apelin receptor (e.g., HEK293 cells).
-
Binding Reaction: A fixed concentration of a radiolabeled apelin peptide (e.g., [125I]-[Pyr1]apelin-13) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or peptide analog).
-
Separation and Detection: The reaction is terminated by rapid filtration through a filter plate to separate bound from free radioligand. The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Hemodynamic Assessment in Rodents
Objective: To evaluate the acute effects of the test compound on cardiovascular parameters in an animal model.
Methodology:
-
Animal Model: Anesthetized male Sprague-Dawley rats are instrumented for hemodynamic monitoring.
-
Instrumentation: A pressure-volume catheter is inserted into the left ventricle via the right carotid artery to measure parameters such as left ventricular systolic and end-diastolic pressure, dP/dtmax (an index of contractility), and stroke volume. An arterial line is placed to monitor blood pressure and heart rate.
-
Drug Administration: The test compound (this compound or peptide analog) is administered via intravenous infusion at escalating doses.
-
Data Acquisition and Analysis: Hemodynamic parameters are continuously recorded at baseline and throughout the drug infusion period. Changes from baseline are calculated for each dose.
Figure 2: Workflow for in vivo hemodynamic assessment.
Off-Target Considerations for this compound
It is critical for researchers to be aware of recent findings regarding this compound. Studies have reported that this compound can inhibit melanogenesis by directly targeting tyrosinase, an effect that is independent of the apelin receptor. This highlights the importance of including appropriate controls in experiments to ensure that the observed effects are indeed mediated by APJ activation.
Conclusion and Future Directions
Both this compound and peptide apelin analogs are valuable tools for investigating the therapeutic potential of the apelin/APJ system. Peptide analogs, particularly those designed for biased agonism and extended half-life, have shown promise in preclinical and early clinical studies.
The small-molecule agonist this compound offers the advantage of potential oral bioavailability. However, the lack of publicly available in vivo cardiovascular data and the discovery of significant off-target effects necessitate careful consideration in its use as a specific APJ agonist in cardiovascular research. Future studies should aim to directly compare the in vivo cardiovascular effects of this compound with those of well-characterized peptide analogs and to develop small-molecule agonists with higher specificity and a favorable biased signaling profile.
For researchers, the choice between this compound and a peptide apelin analog will depend on the specific research question, the desired pharmacokinetic profile, and the importance of G-protein biased agonism. This guide serves as a starting point for making an informed decision in the pursuit of novel cardiovascular therapies targeting the apelin receptor.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 4. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of ML233: A Guide to Published Findings
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published data on the mechanism of action of the small molecule ML233. The current body of research points to a primary mechanism: the direct inhibition of tyrosinase, a key enzyme in melanin synthesis.
This guide will summarize the key quantitative findings, detail the experimental methodologies used in the foundational study, and present visual diagrams of the proposed signaling pathway and experimental workflows.
Quantitative Data Summary
The primary research on this compound's mechanism of action has yielded quantitative data across in vivo and in vitro models. These findings are summarized below, comparing the effects of this compound to control conditions and other known tyrosinase inhibitors.
| Experiment Type | Model System | Treatment | Concentration | Outcome | Percent Inhibition/Reduction | Reference |
| In Vivo | Zebrafish Embryos | This compound | 20 µM | Reduction in melanin | >80% | [1] |
| Zebrafish Embryos | Arbutin | 20 µM | Little effect on skin pigmentation | Not significant | [1] | |
| Zebrafish Embryos | Kojic Acid | 20 µM | Little effect on skin pigmentation | Not significant | [1] | |
| In Vitro | Murine Melanoma Cells (B16F10) | This compound | Not specified | Reduction in melanin production | Significant | [2][3] |
| In Vitro Enzyme Assay | Mushroom Tyrosinase | This compound | 5 µM | Inhibition of L-DOPA conversion | Significant | [3] |
| Mushroom Tyrosinase | This compound | 20 µM | Inhibition of L-DOPA conversion | Significant | [3] |
Visualizing the Mechanism and Workflow
To better understand the proposed mechanism and experimental design, the following diagrams have been generated using the Graphviz DOT language.
References
A Comparative Analysis of the Safety and Efficacy of ML233 and Other Skin Lightening Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for safe and effective skin lightening agents is a significant focus in dermatology and cosmetology. This guide provides a detailed comparison of the novel tyrosinase inhibitor, ML233, with established agents such as hydroquinone, kojic acid, and all-trans retinoic acid (ATRA). The following sections present a comprehensive overview of their safety and efficacy profiles, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in research and development.
Comparative Efficacy and Safety Data
The following tables summarize the available quantitative data on the cytotoxicity, melanin inhibition, and tyrosinase inhibition of this compound and other common skin lightening agents. All data is presented for the B16-F10 murine melanoma cell line unless otherwise specified, as this is a standard model for melanogenesis research.
Table 1: Cytotoxicity (IC50) of Skin Lightening Agents on B16-F10 Melanoma Cells
| Compound | IC50 (µM) | Notes |
| This compound | 5 - 10[1][2] | A 50% reduction in cell number was observed in this concentration range. |
| Hydroquinone | Data not available | While cytotoxic effects are documented, a specific IC50 value for B16-F10 cells was not found in the reviewed literature. |
| Kojic Acid | > 5000[3] | Not toxic to B16F10 cells at concentrations up to 5 mM. |
| All-Trans Retinoic Acid (ATRA) | 123[4] |
Table 2: Melanin Inhibition by Skin Lightening Agents in B16-F10 Melanoma Cells
| Compound | Effective Concentration (µM) | Notes |
| This compound | ≥ 0.625[2] | Significantly reduces melanin production at concentrations that do not affect cell viability. |
| Hydroquinone | Data not available | A specific EC50 value for melanin inhibition was not found. |
| Kojic Acid | 115.8 (EC50) | Inhibited melanin content by 42% at 5 mM. |
| All-Trans Retinoic Acid (ATRA) | Data not available | Inhibits melanin synthesis in a dose-dependent manner. |
Table 3: Tyrosinase Inhibition (IC50) of Skin Lightening Agents
| Compound | IC50 (µM) | Enzyme Source |
| This compound | Data not available | This compound is a potent direct inhibitor of tyrosinase. |
| Hydroquinone | 22.78[1] | Mushroom Tyrosinase |
| Kojic Acid | 19.50 | Mushroom Tyrosinase |
| All-Trans Retinoic Acid (ATRA) | Not applicable | Does not directly inhibit the tyrosinase enzyme. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the skin lightening agents on B16-F10 melanoma cells.
-
Cell Seeding: Seed B16-F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, hydroquinone, kojic acid, ATRA) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Melanin Content Assay
This protocol quantifies the melanin content in B16-F10 cells after treatment with skin lightening agents.
-
Cell Culture and Treatment: Seed B16-F10 cells in a 6-well plate and treat with the test compounds at non-cytotoxic concentrations for a specified period (e.g., 72 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in 1N NaOH at 80°C for 1 hour.
-
Melanin Quantification: Measure the absorbance of the lysate at 405 nm. A standard curve using synthetic melanin can be used for quantification.
-
Protein Normalization: Determine the protein concentration of the cell lysates using a BCA protein assay kit to normalize the melanin content to the total protein amount.
-
Data Analysis: Express the melanin content as a percentage of the control group.
In Vitro Tyrosinase Activity Assay (Mushroom Tyrosinase)
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of mushroom tyrosinase.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase enzyme, and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding L-DOPA as the substrate.
-
Kinetic Measurement: Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals for a defined period.
-
Data Analysis: Calculate the initial velocity of the reaction. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Signaling Pathways in Melanogenesis
The following diagrams illustrate the key signaling pathways involved in melanin production and the points of intervention for the discussed skin lightening agents.
Caption: Overview of the Melanogenesis Signaling Pathway and points of intervention for various skin lightening agents.
Caption: A generalized experimental workflow for comparing the safety and efficacy of skin lightening agents.
Discussion of Safety and Efficacy Profiles
This compound
This compound emerges as a promising candidate with a favorable safety profile. It acts as a potent, direct inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis.[5] Studies on B16-F10 murine melanoma cells indicate that this compound significantly reduces melanin production at concentrations that do not impact cell viability, suggesting a high therapeutic index.[2] Specifically, melanin synthesis is inhibited at concentrations as low as 0.625 µM, while its cytotoxic effects (IC50) are observed at a higher range of 5-10 µM.[1][2] This separation between efficacy and cytotoxicity is a critical advantage.
Hydroquinone
Hydroquinone is a well-established skin lightening agent that inhibits tyrosinase.[1] However, its use is associated with significant safety concerns, including cytotoxicity to melanocytes. While a specific IC50 for hydroquinone in B16-F10 cells was not identified in the reviewed literature, its potential for causing cell death is a known risk.[6] Its tyrosinase inhibitory activity is documented with an IC50 of 22.78 µM against mushroom tyrosinase.[1] The primary concern with hydroquinone remains its safety profile for long-term use.
Kojic Acid
Kojic acid is another tyrosinase inhibitor derived from fungal sources. It demonstrates a good safety profile in vitro, with no significant cytotoxicity observed in B16-F10 cells at concentrations up to 5 mM.[3] Its efficacy in melanin inhibition is demonstrated by an EC50 of 115.8 µM in B16-F10 cells. The IC50 for mushroom tyrosinase inhibition is 19.50 µM. Kojic acid presents a safer alternative to hydroquinone, though it may be less potent.
All-Trans Retinoic Acid (ATRA)
ATRA, a derivative of Vitamin A, modulates melanogenesis through a different mechanism. It does not directly inhibit tyrosinase but instead downregulates the transcription of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic gene expression.[3] This leads to a downstream reduction in the expression of tyrosinase and other melanogenesis-related proteins. ATRA exhibits cytotoxicity in B16-F10 cells with an IC50 of 123 µM.[4] Its primary use in skin lightening is often in combination with other agents to enhance their efficacy and promote skin turnover.
Conclusion
Based on the available data, this compound presents a compelling safety and efficacy profile compared to traditional skin lightening agents. Its high potency as a direct tyrosinase inhibitor, coupled with a significant window between its effective concentration for melanin inhibition and its cytotoxic concentration, positions it as a promising candidate for further development. In contrast, while hydroquinone is effective, its safety concerns remain a major drawback. Kojic acid offers a safer alternative but with potentially lower efficacy. ATRA's indirect mechanism of action makes it a useful adjunct in combination therapies.
This comparative guide highlights the potential of this compound as a next-generation skin lightening agent. Further research, particularly clinical trials, is warranted to fully elucidate its therapeutic potential and long-term safety in human subjects. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field to conduct further comparative studies and explore novel therapeutic strategies for pigmentation disorders.
References
- 1. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. doaj.org [doaj.org]
- 6. researchgate.net [researchgate.net]
Head-to-head study of ML233 and other small molecule APJ agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule apelin receptor (APJ) agonist ML233 and other notable alternatives. This document summarizes key performance data from experimental studies and details the underlying methodologies.
The apelin receptor (APJ), a G protein-coupled receptor, is a promising therapeutic target for a range of cardiovascular and metabolic diseases. Activation of APJ by its endogenous ligand, apelin, elicits beneficial effects, including inotropy and vasodilation. This has spurred the development of small molecule APJ agonists with improved pharmacokinetic properties over native peptides. This guide focuses on a comparative analysis of this compound, a compound initially identified as an APJ agonist, alongside other significant small molecule agonists: AMG 986, BMS-986224, and the biased agonist CMF-019.
A critical point of consideration for this compound is the conflicting evidence regarding its primary molecular target. While early reports from the NIH Molecular Libraries Program identified this compound as a non-peptide APJ agonist, more recent studies have characterized it as a direct inhibitor of tyrosinase, an enzyme involved in melanin synthesis.[1] This guide will present the data related to its reported APJ activity while acknowledging the more recent findings.
Quantitative Data Comparison
The following tables summarize the in vitro potency and selectivity of this compound and other small molecule APJ agonists based on data from functional assays.
Table 1: In Vitro Agonist Potency at the Apelin Receptor (APJ)
| Compound | Assay Type | Species | EC50 / pEC50 | Reference |
| This compound | β-arrestin Recruitment | Human | 3.7 µM | [2] |
| APJ Internalization | Human | 2.4 µM | [3] | |
| AMG 986 | cAMP Inhibition | Human | 9.64 | [1] |
| Gα protein activation | Human | 9.54 | [1] | |
| BMS-986224 | Receptor Binding (Kd) | Human | 0.3 nM | [4] |
| APJ agonist 47 | cAMP Inhibition | Not Specified | 6.5 nM | [1] |
| CMF-019 | Receptor Binding (pKi) | Human | 8.58 | [1] |
| Receptor Binding (pKi) | Rat | 8.49 | [1] | |
| Receptor Binding (pKi) | Mouse | 8.71 | [1] |
Table 2: Selectivity Profile
| Compound | Off-Target | Selectivity | Reference |
| This compound | Angiotensin 1 (AT1) Receptor | >21-fold (>79 µM) | [2] |
| ML221 (Antagonist) | Angiotensin 1 (AT1) Receptor | >37-fold | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.
APJ β-Arrestin Recruitment Assay
This assay is designed to measure the recruitment of β-arrestin to the APJ receptor upon agonist stimulation, a key step in GPCR desensitization and signaling.
-
Cell Line: CHO-K1 cells stably co-expressing a ProLink™ (PK)-tagged APJ receptor and an Enzyme Acceptor (EA)-tagged β-arrestin.[5]
-
Principle: Agonist binding to the APJ-PK receptor induces the recruitment of β-arrestin-EA. This brings the PK and EA tags into close proximity, forcing the complementation of the two β-galactosidase enzyme fragments. The resulting functional enzyme hydrolyzes a substrate to generate a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[5]
-
Protocol Outline:
-
Plate the engineered CHO-K1 cells in a 384-well plate and incubate.
-
Add the test compounds (e.g., this compound) at varying concentrations.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagent containing the β-galactosidase substrate.
-
Measure the chemiluminescent signal using a plate reader.
-
Calculate EC50 values by fitting the dose-response data to a four-parameter logistic curve.[3]
-
APJ cAMP Inhibition Assay
This assay quantifies the ability of an APJ agonist to inhibit the production of cyclic AMP (cAMP), a second messenger involved in various cellular functions. APJ activation typically leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis.
-
Cell Line: CHO-K1 cells heterologously expressing the human APJ receptor.[3][6]
-
Principle: The assay measures the reduction in intracellular cAMP levels in response to an APJ agonist. Cells are first stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production. The addition of an APJ agonist will inhibit this forskolin-stimulated cAMP accumulation. The amount of cAMP is typically quantified using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[6][7]
-
Protocol Outline:
-
Thaw and plate the APJ-expressing CHO-K1 cells in a 384-well plate.[7]
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[8]
-
Add the test compounds at various concentrations, followed by the addition of forskolin (e.g., 10 µM).[7]
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.[7]
-
Lyse the cells and add the cAMP detection reagents (e.g., Eu-cAMP and ULight-anti-cAMP antibody for TR-FRET).
-
Measure the TR-FRET signal on a compatible plate reader. A decrease in the FRET signal corresponds to an increase in intracellular cAMP.
-
Determine the EC50 values from the dose-response curves.
-
Visualizations
APJ Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascades initiated by the activation of the apelin receptor (APJ).
Caption: APJ Receptor Signaling Pathways.
Experimental Workflow for APJ Agonist Screening
The diagram below outlines a typical workflow for identifying and characterizing small molecule APJ agonists.
Caption: APJ Agonist Screening Workflow.
Logical Relationship of Biased Agonism
The concept of biased agonism is crucial in modern pharmacology. The following diagram illustrates the logical relationship where a ligand can preferentially activate one signaling pathway over another at the same receptor.
Caption: Biased Agonism at the APJ Receptor.
References
- 1. probechem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Figure 7, this compound reduces forskolin stimulated intracellular cAMP and stimulates APJ internalization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Proper Disposal of ML233: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of ML233, a tyrosinase inhibitor, is critical for ensuring laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols due to the compound's potential health and environmental hazards. This guide provides a comprehensive overview of the necessary procedures for the proper disposal of this compound, including immediate safety measures and a step-by-step operational plan.
Key Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. All personnel handling this compound should be thoroughly familiar with its Safety Data Sheet (SDS) before commencing any work.
Table 1: Quantitative Data for this compound
| Property | Value |
| Molecular Formula | C₁₉H₂₁NO₄S |
| Molecular Weight | 359.44 g/mol |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP273: Avoid release to the environmentP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP330: Rinse mouthP391: Collect spillageP501: Dispose of contents/container to an approved waste disposal plant |
Experimental Protocols
Detailed experimental protocols for the synthesis or toxicological analysis of this compound are not publicly available in the reviewed literature. Laboratory-specific Standard Operating Procedures (SOPs) should be developed and strictly followed for any experiments involving this compound. These SOPs should incorporate the safety and handling precautions outlined in the SDS.
This compound Disposal Workflow
Proper disposal of this compound is paramount to prevent environmental contamination and ensure regulatory compliance. The following workflow diagram outlines the necessary steps for the safe disposal of this compound waste.
Caption: This diagram illustrates the procedural workflow for the safe disposal of this compound waste in a laboratory setting.
Procedural Step-by-Step Guidance for Disposal
-
Immediate Containment and Segregation:
-
At the point of generation, immediately segregate all waste contaminated with this compound, including unused product, reaction byproducts, contaminated personal protective equipment (PPE), and cleaning materials.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Proper Containerization and Labeling:
-
Use only designated, leak-proof, and chemically compatible containers for this compound waste.
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the specific hazard warnings: "Harmful if Swallowed" and "Very Toxic to Aquatic Life."
-
-
Safe Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from drains and sources of ignition, and inaccessible to unauthorized personnel.
-
-
Arrange for Professional Disposal:
-
This compound waste must be disposed of through an approved and licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Never attempt to dispose of this compound down the drain or in regular trash, as this is illegal and environmentally harmful.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with institutional and regulatory requirements.
-
By adhering to these procedures, laboratory professionals can minimize the risks associated with the handling and disposal of this compound, ensuring a safe working environment and protecting our ecosystems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
